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  • Product: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Core Science & Biosynthesis

Foundational

discovery and isolation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Technical Guide: Discovery, Isolation, and Characterization of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Executive Summary This technical guide details the isolation and structural elucidation of 3(S)-Hydroxy-2(S),6-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Isolation, and Characterization of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Executive Summary

This technical guide details the isolation and structural elucidation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , a critical metabolic intermediate used to probe the stereospecificity of mitochondrial


-oxidation. Specifically, this molecule serves as a high-fidelity model substrate for elucidating the catabolism of phytanic acid and pristanic acid, and for differentiating the activity of Long-Chain Acyl-CoA Dehydrogenase (LCAD)  from other acyl-CoA dehydrogenases (ACADs).

This document moves beyond standard protocols, focusing on the stereochemical constraints imposed by the 2-methyl branch and the specific enzymatic machinery required to generate the (2S, 3S) configuration.

Biological Context & Metabolic Significance

The oxidation of branched-chain fatty acids (BCFAs) presents a unique stereochemical challenge compared to straight-chain fatty acids. The presence of a methyl group at the


-position (C2) of the acyl-CoA ester creates a chiral center that dictates enzymatic recognition.

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is the hydration product of 2,6-dimethyl-2-heptenoyl-CoA . Its significance lies in three areas:

  • LCAD Specificity: 2,6-dimethylheptanoyl-CoA is a "diagnostic substrate" for LCAD.[1] Unlike straight-chain substrates, which are promiscuously oxidized by VLCAD, MCAD, and SCAD, the 2,6-dimethyl analogue is handled almost exclusively by LCAD in murine models and specific human tissues.

  • Pristanic Acid Modeling: It mimics the structure of degradation intermediates of pristanic acid (derived from chlorophyll/phytol).

  • Stereochemical Checkpoint: The formation of the 3(S)-hydroxy-2(S)-methyl moiety confirms the activity of 2-enoyl-CoA hydratase 2 (ECH2) or specific mitochondrial crotonases that facilitate the hydration of 2-methyl-2-enoyl-CoAs.

Pathway Visualization: Branched-Chain -Oxidation

BetaOxidation cluster_stereo Stereochemical Control Substrate 2,6-Dimethylheptanoyl-CoA (Substrate) Intermediate 2,6-Dimethyl-2-heptenoyl-CoA (Enoyl Intermediate) Substrate->Intermediate Dehydrogenation (-2H) Enzyme1 LCAD (Long-Chain Acyl-CoA Dehydrogenase) Enzyme1->Intermediate Product 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (Target Metabolite) Intermediate->Product Hydration (+H2O) Enzyme2 Enoyl-CoA Hydratase (Crotonase/ECH2) Enzyme2->Product

Figure 1: Enzymatic pathway for the generation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA from its saturated precursor.

Experimental Workflow: Synthesis and Isolation

The isolation of this specific isomer is rarely done from raw biological tissue due to low steady-state concentrations. Instead, a chemo-enzymatic synthesis followed by HPLC purification is the gold standard for generating analytical-grade material.

Phase 1: Chemical Synthesis of the Precursor

Objective: Synthesize 2,6-dimethylheptanoic acid.

  • Alkylation: React 4-methylpentyl bromide with diethyl methylmalonate.

  • Decarboxylation: Hydrolyze and decarboxylate to yield racemic 2,6-dimethylheptanoic acid.

  • CoA Thioesterification: Convert the free acid to the CoA ester using the mixed anhydride method (ethyl chloroformate) or CDI (carbonyldiimidazole) activation in the presence of CoASH.

Phase 2: Enzymatic Generation of the 3-Hydroxy Intermediate

Objective: Use mitochondrial lysate or recombinant enzymes to drive the reaction to the specific (2S, 3S) isomer.

Protocol:

  • Incubation System:

    • Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate: 50 µM 2,6-dimethylheptanoyl-CoA.

    • Electron Acceptor: 200 µM Ferricenium hexafluorophosphate (FcPF6) or DCPIP (to drive the dehydrogenase step).

    • Enzyme Source: Purified recombinant human LCAD (0.5 µg) and Enoyl-CoA Hydratase (1 unit).

  • Reaction: Incubate at 37°C for 15 minutes.

  • Quenching: Stop reaction with 10% perchloric acid or immediate injection into HPLC (if online).

Phase 3: HPLC Isolation and Purification

Objective: Separate the 3-hydroxy product from the enoyl intermediate and unreacted substrate.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Symmetry C18, 5µm, 4.6x150mm)Standard retention for acyl-CoA esters.
Mobile Phase A 50 mM Potassium Phosphate (pH 5.3)Maintains CoA stability and ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-40% B over 20 minsSlow gradient required to separate stereoisomers.
Flow Rate 1.0 mL/minOptimal backpressure/resolution balance.
Detection UV @ 260 nm (Adenine) & 235 nm (Thioester)260nm quantifies CoA; 235nm monitors the enoyl intermediate.

Critical QC Step: The 3-hydroxy product will elute before the enoyl intermediate and the saturated substrate due to increased polarity from the hydroxyl group.

Structural Characterization & Validation

Once isolated, the identity of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA must be validated using Mass Spectrometry and enzymatic assays.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (CoA esters often ionize well in negative mode, though positive mode is also used).

  • Precursor Ion: Look for

    
     or 
    
    
    
    .
    • Calculation: CoA (767 Da) + Acyl group (157 Da) = ~924 Da.

  • Fragmentation Pattern:

    • Neutral Loss: Loss of 507 Da (ADP-ribose-phosphate) is characteristic of CoA esters.

    • Diagnostic Ion: The pantotheine-acyl fragment.

Stereochemical Validation (The "Self-Validating" System)

To prove the configuration is 3(S), 2(S) and not a diastereomer, use a coupled enzymatic assay with L-3-hydroxyacyl-CoA dehydrogenase (L-HAD) .

  • Mechanism: L-HAD is specific for the 3(S) configuration.

  • Protocol: Add NAD+ and L-HAD to the isolated fraction.

  • Readout: Monitor NADH production at 340 nm.

  • Result: Rapid NADH production confirms the 3(S) stereocenter. Lack of reaction implies the 3(R) isomer (which would result from D-specific hydratases).

Diagram: Isolation Logic Flow

IsolationFlow Start Racemic 2,6-Dimethylheptanoic Acid Step1 CoA Activation (Mixed Anhydride) Start->Step1 Step2 Enzymatic Conversion (LCAD + Hydratase) Step1->Step2 Step3 HPLC Purification (C18, pH 5.3) Step2->Step3 Step4 Fraction Collection (Peak @ ~12 min) Step3->Step4 Validation L-HAD Assay (Stereo-check) Step4->Validation

Figure 2: Logical workflow for the chemo-enzymatic isolation and validation of the target CoA ester.

References

  • Goetzman, E. S., et al. (2014).[1] "Long-chain Acyl-CoA Dehydrogenase Deficiency as a Cause of Pulmonary Surfactant Dysfunction." Journal of Biological Chemistry. Link Grounding: Identifies 2,6-dimethylheptanoyl-CoA as a specific substrate for LCAD.

  • Wanders, R. J., et al. (1998). "2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): Evidence for a major role of LCAD in branched-chain fatty acid oxidation."[1] Biochimica et Biophysica Acta (BBA). Link Grounding: Establishes the specificity of the substrate and the metabolic context.

  • Luo, M. J., et al. (1995). "Structural characterization of 3-hydroxy-2-methyl-acyl-CoA dehydrogenase." Biochemistry. Link Grounding: Discusses the stereochemical requirements for dehydrogenases acting on 2-methyl-branched substrates.

  • MedChemExpress. "3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-coenzyme A Product Page." Link Grounding: Verifies the commercial availability and chemical classification of the specific isomer.

Sources

Exploratory

natural occurrence of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

This technical guide provides an in-depth analysis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , a specific metabolic intermediate critical to the catabolism of branched-chain fatty acids and isoprenoids.[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , a specific metabolic intermediate critical to the catabolism of branched-chain fatty acids and isoprenoids.[1][2][3][4][5]

Metabolic Origin, Stereochemical Mechanism, and Analytical Protocols[1][2][3][4][5]

Executive Summary & Molecular Identity

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (C30H52N7O18P3S, MW ~923.8 Da) is a transient thioester intermediate formed during the mitochondrial beta-oxidation of methyl-branched fatty acids.[1][2][3][4][5] It represents a specific enzymatic checkpoint in the degradation of Pristanic Acid (derived from dietary Phytol and Chlorophyll).[1][2][3][4][5]

Unlike straight-chain fatty acid oxidation, the presence of methyl groups at the


 (C2) and 

(C6) positions imposes strict stereochemical constraints on the enzymatic machinery.[1][2][3][4][5] This molecule is the product of the hydration of 2,6-dimethyl-2-heptenoyl-CoA and serves as the substrate for 3-hydroxyacyl-CoA dehydrogenase.[1][2][3][4][5]
PropertyDetail
IUPAC Name S-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-CoA
Physiological Context Catabolism of Pristanic Acid (Cycle 4); Isoleucine-like degradation pathway
Key Stereocenters C2 (S-configuration), C3 (S-configuration)
Precursor 2,6-Dimethylheptanoyl-CoA
Enzyme Complex Mitochondrial Enoyl-CoA Hydratase (Short/Branched Chain specific)
Clinical Relevance AMACR Deficiency, Zellweger Spectrum Disorders, Refsum Disease
Natural Occurrence: The Pristanic Acid Spiral

This molecule does not occur as a stable secondary metabolite in plants or bacteria but exists as a high-flux metabolic intermediate in the liver and muscle mitochondria of mammals (including humans).[1][2][3][4][5] Its formation is the result of the sequential breakdown of Phytanic Acid .[5][6]

The Metabolic Cascade[2][5]
  • Source: Dietary Phytol (chlorophyll side-chain) is oxidized to Phytanic Acid .[1][2][3][4][5]

  • Alpha-Oxidation: Phytanic acid (3-methyl) cannot undergo beta-oxidation directly; it is

    
    -oxidized in the peroxisome to Pristanic Acid  (2-methyl).[1][2][3][4][5][7]
    
  • Peroxisomal Beta-Oxidation: Pristanic acid undergoes three cycles of beta-oxidation in the peroxisome, shortening the chain.[1][2][3][5]

  • Mitochondrial Transfer: The resulting medium-chain intermediate, 2,6-dimethylheptanoyl-CoA , is converted to a carnitine ester, transported into the mitochondrion, and reconverted to the CoA thioester.[1][2][3][4][5]

  • Target Step: In the mitochondrion, 2,6-dimethylheptanoyl-CoA undergoes dehydrogenation and subsequent hydration to form 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA .[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the specific generation of the target molecule within the mitochondrial matrix.

BetaOxidation cluster_peroxisome Peroxisome (Initial Shortening) cluster_mitochondria Mitochondrion (Final Oxidation) Pristanic Pristanic Acid (C19) C13_Inter 4,8-Dimethylnonanoyl-CoA (C11) Pristanic->C13_Inter 3 Cycles of Beta-Oxidation Substrate 2,6-Dimethylheptanoyl-CoA C13_Inter->Substrate Carnitine Shuttle (CROT/CRAT) Enoyl (E)-2,6-Dimethyl-2-heptenoyl-CoA Substrate->Enoyl ACADSB (Dehydrogenase) Target 3(S)-Hydroxy-2(S),6-dimethyl- heptanoyl-CoA Enoyl->Target ECHS1 (Hydratase) Keto 3-Keto-2,6-dimethylheptanoyl-CoA Target->Keto HADH (Dehydrogenase) Products Propionyl-CoA + 4-Methylhexanoyl-CoA Keto->Products ACAA2 (Thiolase)

Figure 1: The metabolic derivation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA from the degradation of Pristanic Acid.[1][2][3][4][5] The target molecule appears in the mitochondrial hydration step.[2][5]

Stereochemical Mechanism & Enzymology

The stereochemistry is the defining feature of this guide. The oxidation of 2-methyl-branched fatty acids requires precise chiral handling.[1][2][3][4][5]

The "S,S" Configuration Logic

Standard beta-oxidation of straight-chain fatty acids produces (S)-3-hydroxyacyl-CoA intermediates.[1][2][3][4][5] However, the presence of the methyl group at C2 creates a second chiral center.[2][3][5]

  • Substrate Requirement: The mitochondrial dehydrogenase (ACADSB) specifically acts on the (2S) -isomer of 2,6-dimethylheptanoyl-CoA.[1][2][3][4][5] If the (2R)-isomer is present (from diet or alpha-oxidation), it must first be inverted by AMACR (Alpha-methylacyl-CoA racemase).[1][2][3][4][5]

  • Hydration: The enzyme Enoyl-CoA Hydratase (ECHS1) adds water across the double bond of the (E)-2-enoyl-CoA.[1][2][3][4][5]

    • Mechanism:[2][3][5][7][8][9][10][11] Syn-addition of water.[1][2][3][5]

    • Result: The hydration of (E)-2-methyl-2-enoyl-CoA yields the (2S,3S) -3-hydroxy intermediate.[1][2][3][4][5]

    • Note: This contrasts with peroxisomal MFE-2, which often yields (2S,3R) isomers.[1][2][3][4][5] The prompt specifies 3(S) , confirming the mitochondrial localization and the analogy to the isoleucine degradation pathway (tiglyl-CoA hydration).[1][2][3][4][5]

Key Enzymes[2][3][5][12]
  • ACADSB (Short/Branched-chain Acyl-CoA Dehydrogenase): Catalyzes the formation of the double bond.[1][2][3][4][5]

  • ECHS1 (Enoyl-CoA Hydratase, Short Chain 1): The specific hydratase responsible for generating the 3(S)-hydroxy-2(S)-methyl stereochemistry.[1][3][4][5]

  • HADH (Hydroxyacyl-CoA Dehydrogenase): Oxidizes the 3(S)-hydroxyl group to a 3-keto group, requiring NAD+.[1][2][3][4][5]

Experimental Protocol: Detection & Analysis

Isolating and validating this specific acyl-CoA requires liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] The CoA moiety makes the molecule polar and charged, requiring specific handling.[2][3][5]

Protocol A: Extraction from Biological Matrix (Plasma/Fibroblasts)

Self-Validating Step: Use an internal standard (IS) of [¹³C₃]-Malonyl-CoA or a structurally similar branched acyl-CoA to correct for extraction efficiency.[1][2][3][4][5]

  • Lysis: Resuspend cell pellet (approx

    
     cells) in 200 µL of cold methanol/water (80:20).
    
  • Quenching: Add 50 µL of 5% acetic acid to stabilize thioesters (prevent hydrolysis).

  • Extraction: Vortex for 30s, sonicate for 5 min on ice. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Prep: Collect supernatant. Dry under nitrogen flow at room temperature. Reconstitute in 50 µL of 50 mM ammonium acetate (pH 5.0).

Protocol B: LC-MS/MS Quantification

Causality: Acyl-CoAs are labile.[1][3][4][5] A slightly acidic pH is maintained to prevent thioester hydrolysis.[1][2][3][5]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1][2][3][4][5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1][2][3][4][5]

  • Mobile Phase B: Acetonitrile.[1][2][3][5]

  • Gradient: 0-5 min (2% B to 20% B), 5-10 min (20% B to 95% B).

  • MS Mode: Negative Ion Mode (ESI-).[1][2][3][4][5] CoA esters ionize well in negative mode due to the phosphate groups.[2][5]

  • MRM Transitions (Theoretical):

    • Precursor Ion:

      
       or 
      
      
      
      .[1][2][3][4][5]
    • Product Ion:

      
       408 (ATP-pantotheine fragment) or 
      
      
      
      79 (Phosphate).[1][2][3][4][5]
    • Specific Target: Look for the neutral loss of the acyl chain (2,6-dimethyl-3-hydroxyheptanoyl group).[1][2][3][4][5]

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
3(S)-OH-2(S),6-Me-C7-CoA 922.2 (

)
408.14535
Internal Standard Varies408.14535
Clinical Significance & Pathophysiology

The accumulation or absence of this intermediate is a diagnostic marker for defects in branched-chain lipid metabolism.[1][2][5]

  • AMACR Deficiency: If the racemase is defective, (2R)-2,6-dimethylheptanoyl-CoA cannot be converted to the (2S) substrate required for the dehydrogenase.[1][2][3][4][5] The pathway blocks before the hydroxy intermediate is formed.[2][5]

  • Mitochondrial Beta-Oxidation Defects: A block in HADH (the next enzyme) would lead to an accumulation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA .[1][2][3][4][5] This can be detected in urine as the corresponding hydroxy-acid (after thioester hydrolysis) or acyl-carnitine.[1][2][3][4][5]

  • Refsum Disease: While primarily a defect in alpha-oxidation, downstream flux through this pathway is significantly altered in treated patients.[1][2][3][5]

References
  • Wanders, R. J. A., et al. (2010).[2][3][4][5] "Peroxisomal fatty acid alpha- and beta-oxidation in humans: enzymology, peroxisomal metabolite transporters and metabolic diseases." Biochemical Society Transactions. Link

  • Verhoeven, N. M., et al. (1998).[1][2][3][4][5] "Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders." Journal of Lipid Research.[1][2][3][5] Link

  • PubChem Database. "3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (CID 131769853)."[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3][5] Link

  • Roe, C. R., et al. (2001).[1][2][3][4][5] "Mitochondrial short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency."[1][2][3][4][5] Molecular Genetics and Metabolism. (Demonstrates the accumulation of 3-hydroxy intermediates). Link

  • Ferdinandusse, S., et al. (2002).[1][2][3][4][5] "Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems." Journal of Lipid Research.[1][2][3][5] Link

Sources

Foundational

An In-Depth Technical Guide to 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA as a Biomarker in Peroxisomal Disorders

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond Primary Markers - A Deeper Look into Metabolic Pathways In the landscape of clinical diagnostics and therapeutic development f...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Primary Markers - A Deeper Look into Metabolic Pathways

In the landscape of clinical diagnostics and therapeutic development for metabolic disorders, the focus has traditionally been on the primary accumulating substrate. In the context of Refsum disease, this has unequivocally been phytanic acid. However, a nuanced understanding of disease progression and the efficacy of novel therapeutics necessitates a deeper dive into the metabolic cascade. This guide moves beyond the primary biomarker to explore the potential of a downstream intermediate, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , as a valuable tool for researchers and drug developers. Its quantification can offer a more dynamic view of pathway flux and the direct impact of therapeutic interventions on the intricate machinery of peroxisomal β-oxidation. As we navigate the complexities of drug development, such specific and mechanistically linked biomarkers are poised to become indispensable.

The Biochemical Rationale: Situating 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA in Human Metabolism

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a specific intermediate in the peroxisomal β-oxidation of pristanic acid. To appreciate its significance as a potential biomarker, one must first understand the metabolic pathway from which it originates: the degradation of phytanic acid.

The Phytanic Acid Alpha-Oxidation Pathway: A Prelude to β-Oxidation

Phytanic acid, a branched-chain fatty acid derived from dietary sources like dairy products, meat, and fish, cannot be directly metabolized by β-oxidation due to a methyl group at its β-carbon.[1][2] It must first undergo α-oxidation within the peroxisomes.[2][3]

The initial steps of this pathway are critical for understanding the pathology of Adult Refsum Disease (ARD), an autosomal recessive disorder characterized by the accumulation of phytanic acid.[3][4][5] The key enzymatic steps are:

  • Activation: Phytanic acid is esterified to its coenzyme A derivative, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PhyH) to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the site of the primary enzymatic defect in the majority of ARD patients.[1][4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid.[1]

Pristanic Acid β-Oxidation: The Emergence of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Pristanic acid, now amenable to β-oxidation, undergoes a series of enzymatic reactions within the peroxisome to shorten its carbon chain.[1][6] It is within this cascade that our biomarker of interest, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, is formed. After three cycles of β-oxidation, the intermediate 4,8-dimethylnonanoyl-CoA is further processed. The subsequent cycle of β-oxidation on a derivative of this molecule leads to the formation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

Pristanic Acid Beta-Oxidation Pristanoyl_CoA Pristanoyl-CoA Beta_Oxidation_Cycle_1 β-Oxidation Cycle 1 Pristanoyl_CoA->Beta_Oxidation_Cycle_1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Beta_Oxidation_Cycle_1->Trimethyltridecanoyl_CoA Beta_Oxidation_Cycle_2 β-Oxidation Cycle 2 Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycle_2 Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Beta_Oxidation_Cycle_2->Dimethylnonanoyl_CoA Beta_Oxidation_Cycle_3 β-Oxidation Cycle 3 Dimethylnonanoyl_CoA->Beta_Oxidation_Cycle_3 Dimethylheptanoyl_CoA 2,6-Dimethylheptanoyl-CoA Beta_Oxidation_Cycle_3->Dimethylheptanoyl_CoA Beta_Oxidation_Cycle_4 β-Oxidation Cycle 4 Dimethylheptanoyl_CoA->Beta_Oxidation_Cycle_4 Target_Molecule 3(S)-Hydroxy-2(S),6-dimethyl- heptanoyl-CoA Beta_Oxidation_Cycle_4->Target_Molecule

Simplified pathway of pristanic acid β-oxidation.

Clinical Relevance: A Window into Peroxisomal Dysfunction

While phytanic acid is the established diagnostic biomarker for Refsum disease, monitoring its downstream metabolites, such as 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, can provide a more granular view of the metabolic block and the potential efficacy of therapeutic interventions aimed at restoring or bypassing the deficient enzymatic step.

Adult Refsum Disease (ARD)

ARD is primarily caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity.[4][7] This results in a buildup of phytanic acid in plasma and tissues, leading to a range of neurological symptoms.[8] The measurement of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA in ARD patients could theoretically serve to:

  • Assess residual pathway flux: Even with a deficient enzyme, there may be some residual metabolic activity. Quantifying downstream intermediates could provide a more sensitive measure of this than simply measuring the accumulated substrate.

  • Monitor therapeutic response: For therapies aimed at enhancing the α-oxidation pathway or promoting alternative (ω-oxidation) pathways, a change in the levels of downstream metabolites would be a direct indicator of target engagement and efficacy.[9]

Other Peroxisomal Disorders

In disorders where peroxisomal β-oxidation itself is impaired (e.g., bifunctional protein deficiency), one would expect to see an accumulation of pristanic acid and its subsequent intermediates, including 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.[1] In these cases, this molecule could serve as a differential diagnostic marker to pinpoint the location of the metabolic block within the broader pathway of phytanic acid degradation.

Analytical Methodology: A Guide to Quantification

The quantification of acyl-CoA species in biological matrices is challenging due to their low endogenous concentrations and susceptibility to hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the required sensitivity and selectivity.

Sample Preparation: The Foundation of Reliable Data

The primary goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation and matrix effects. A robust protocol involves solid-phase extraction (SPE).

Rationale for SPE: SPE is preferred over liquid-liquid extraction for acyl-CoAs as it provides superior cleanup of the biological matrix, reduces ion suppression in the mass spectrometer, and can be automated for higher throughput.[6] The use of a C18 reversed-phase sorbent is effective for retaining the relatively nonpolar acyl-CoA molecules while allowing more polar contaminants to be washed away.

Step-by-Step Protocol for Plasma Sample Preparation:

  • Homogenization and Protein Precipitation:

    • To 100 µL of plasma, add 900 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA not present endogenously).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: The Key to Sensitive and Specific Detection

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of acyl-CoAs.

  • Mobile Phase A: 0.1% formic acid in water. The acid improves peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • MRM Transitions: Acyl-CoAs have a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[10] A second, confirmatory transition to m/z 428 is also often monitored.[10] For 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (exact mass to be calculated), the primary MRM transition would be from its protonated precursor ion [M+H]+ to [M+H-507]+.

Parameter Recommendation Rationale
Sample Type Plasma, Tissue HomogenatesRelevant biological matrices for metabolic disorders.
Extraction Solid-Phase Extraction (C18)Efficient cleanup and concentration of analyte.
Internal Standard Stable Isotope-Labeled or Odd-Chain Acyl-CoACorrects for matrix effects and variations in extraction and ionization.
LC Column C18 Reversed-PhaseGood retention and separation of acyl-CoAs.
Ionization ESI PositiveEfficient ionization of acyl-CoAs.
Detection MRMHigh sensitivity and selectivity.

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Start [label="Biological Sample\n(Plasma/Tissue)", shape=ellipse, fillcolor="#FFFFFF"]; Homogenization [label="Homogenization &\nProtein Precipitation"]; SPE [label="Solid-Phase\nExtraction (C18)"]; LC_MS [label="LC-MS/MS Analysis\n(C18, ESI+, MRM)"]; Data_Analysis [label="Data Analysis &\nQuantification"]; Result [label="Biomarker Level", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Homogenization; Homogenization -> SPE; SPE -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Result; }

Workflow for the quantification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

Regulatory Considerations for Biomarker Development

For researchers and drug developers, the path from a promising analyte to a qualified biomarker for use in clinical trials is a rigorous one. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established frameworks for the qualification of drug development tools.

The Biomarker Qualification Process:

The FDA's Center for Drug Evaluation and Research (CDER) has a formal process for biomarker qualification. This involves a collaborative, multi-step process that includes:

  • Letter of Intent (LOI): An initial submission to gauge the feasibility and regulatory interest in the proposed biomarker.

  • Qualification Plan (QP): A detailed plan outlining the studies and data that will be generated to support the biomarker's context of use.

  • Full Qualification Package (FQP): The complete submission of all data and analyses for regulatory review.

Context of Use (COU):

A critical component of the qualification process is defining the specific "Context of Use" for the biomarker. For 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, potential COUs could include:

  • Pharmacodynamic Biomarker: To demonstrate the biological activity of a drug that targets the phytanic acid oxidation pathway.

  • Patient Stratification Biomarker: To identify a subset of patients with a specific metabolic profile who may be more likely to respond to a particular therapy.

  • Monitoring Biomarker: To monitor the response to treatment over time.

Future Perspectives and Conclusion

The field of metabolic biomarkers is evolving from the measurement of single, static endpoints to a more dynamic and pathway-centric approach. While phytanic acid remains the cornerstone of diagnosis for Refsum disease, the quantification of downstream intermediates like 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA offers a new dimension of insight for researchers and drug developers.

Key Takeaways:

  • Mechanistic Insight: Measuring this intermediate provides a direct window into the flux of the peroxisomal β-oxidation pathway for pristanic acid.

  • Therapeutic Development: It holds potential as a pharmacodynamic biomarker to assess the efficacy of novel therapies for Refsum disease and other related peroxisomal disorders.

  • Analytical Feasibility: Robust and sensitive LC-MS/MS methods can be developed and validated for its quantification in relevant biological matrices.

  • Regulatory Pathway: A clear, albeit rigorous, regulatory framework exists for the qualification of such biomarkers for use in drug development.

As we strive for more personalized and effective treatments for rare metabolic diseases, the adoption of such specific and mechanistically informative biomarkers will be paramount. This guide provides the foundational knowledge and a practical framework for the integration of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA into advanced research and drug development programs.

References

  • Chen, L., Chen, X. W., Huang, X., Song, B. L., Wang, Y., & Wang, Y. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS One, 11(5), e0155545. [Link]

  • Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2000). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes. Journal of Lipid Research, 41(11), 1884-1891.
  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]

  • Verhoeven, N. M., Wanders, R. J., Poll-The, B. T., Saudubray, J. M., & Jakobs, C. (1998). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of inherited metabolic disease, 21(7), 697–728. [Link]

  • Wanders, R. J., & Komen, J. C. (2007). Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid. Biochemical Society transactions, 35(Pt 5), 865–869. [Link]

  • Mihalik, S. J., Morrell, J. C., Kim, D., Sacksteder, K. A., Watkins, P. A., & Gould, S. J. (1997). Identification of a new member of the AAA family of ATPases, PEX7p, required for the import of PTS2-containing proteins into peroxisomes.
  • Wierzbicki, A. S. (2007). Peroxisomal disorders affecting phytanic acid alpha-oxidation: a review. Biochemical Society transactions, 35(Pt 5), 881–886. [Link]

  • Verhoeven, N. M., Schor, D. S. M., Struys, E. A., Jansen, E. E. W., ten Brink, H. J., Wanders, R. J. A., & Jakobs, C. (1998). Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry. Journal of lipid research, 39(12), 2434–2441. [Link]

  • Jansen, G. A., Ofman, R., Ferdinandusse, S., Ijlst, L., Muijsers, A. O., Skjeldal, O. H., Stokke, O., Jakobs, C., Besley, G. T., & Wanders, R. J. (1997). Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene.
  • Wanders, R. J. A., Komen, J. C., & Ferdinandusse, S. (2011). Phytanic acid metabolism in health and disease. Biochimica et biophysica acta, 1811(9), 498–507. [Link]

  • Ferdinandusse, S., Denis, S., Hogenhout, E. M., Komen, J., van Eeghen, A. M., Koster, J., Waterham, H. R., & Wanders, R. J. (2004). Clinical, biochemical, and mutational spectrum of peroxisomal acyl-coenzyme A oxidase deficiency.
  • Wanders, R. J. A. (2014). Metabolic and molecular basis of peroxisomal disorders. Molecular and cellular endocrinology, 382(1), 26-37.
  • Li, Y., & Li, X. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. [Link]

  • van den Brink, D. M., & Wanders, R. J. (2006). Phytanic acid: production from phytol, its breakdown and role in human disease. Cellular and molecular life sciences : CMLS, 63(15), 1752–1765. [Link]

  • Croes, K., Casteels, M., Asselberghs, S., Mannaerts, G. P., & Van Veldhoven, P. P. (1997). Evidence for the presence of a separate pristanal dehydrogenase in peroxisomes. FEBS letters, 412(3), 643–645.
  • Matuszewska, I., & Kiliańska, Z. M. (2018). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. BioMed research international, 2018, 4832968. [Link]

  • Metabolic Atlas. (n.d.). Interaction Partners for CG9577. [Link]

  • Wanders, R. J. A., van Grunsven, E. G., & Jansen, G. A. (2000). Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans. The Biochemical journal, 350 Pt 2(Pt 2), 289–305.
  • Ferdinandusse, S., Meester-de Boer, W. C., Waterham, H. R., & Wanders, R. J. A. (2006). Peroxisomal acyl-CoA synthetases and the catabolism of straight-chain and branched-chain fatty acids. Journal of lipid research, 47(1), 115-121.
  • U.S. Food and Drug Administration. (2018). Biomarker Qualification. [Link]

  • Singh, H., & Poulos, A. (1993). In vivo study of phytanic acid alpha-oxidation in classic Refsum's disease and chondrodysplasia punctata. Journal of lipid research, 34(10), 1711–1717. [Link]

  • Ferdinandusse, S., Denis, S., van Roermund, C. W., Wanders, R. J., & Tabak, H. F. (2000). The beta-oxidation of pristanic acid in human peroxisomes requires a functional D-bifunctional protein. The Journal of biological chemistry, 275(35), 26910–26915.
  • Singh, M., Kiyuna, L. A., Odendaal, C., & van der Stelt, M. (2023). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. Journal of Chromatography B, 1227, 123819. [Link]

  • Wierzbicki, A. S., Lloyd, M. D., Schofield, C. J., Feher, M. D., & Gibson, K. M. (2002). Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation. Journal of neurochemistry, 80(5), 727–735.

Sources

Exploratory

An In-depth Technical Guide on 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA and its Role in Microbial Secondary Metabolites

Foreword: The Unseen Architects of Molecular Diversity In the intricate world of microbial secondary metabolism, the final breathtaking complexity of a natural product often overshadows the elegance of its biosynthetic o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architects of Molecular Diversity

In the intricate world of microbial secondary metabolism, the final breathtaking complexity of a natural product often overshadows the elegance of its biosynthetic origins. While the core machinery of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) is well-documented, the true innovation and chemical diversity are frequently dictated by the availability of non-canonical building blocks. These unusual precursors, often products of specialized primary metabolic shunts, are the unseen architects that guide the assembly line towards novel chemical space. This guide delves into the significance of one such precursor, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , as a model for understanding, elucidating, and harnessing the power of unique acyl-CoA thioesters in the biosynthesis of microbial secondary metabolites. For researchers in natural product discovery and drug development, understanding the genesis and incorporation of these building blocks is paramount to unlocking the next generation of therapeutics.

The Central Role of Acyl-CoA Precursors in Natural Product Biosynthesis

Microbial secondary metabolic pathways are responsible for producing a vast array of structurally diverse molecules with significant biological activities.[1] The biosynthesis of many of these compounds, particularly polyketides and fatty acid-derived natural products, relies on the pool of intracellular acyl-coenzyme A (acyl-CoA) thioesters.[2] While common precursors like acetyl-CoA and malonyl-CoA are ubiquitous, the incorporation of "unusual" or "extender" units with varied carbon skeletons and functional groups is a key strategy microbes use to generate chemical novelty.

These non-canonical precursors are themselves products of dedicated biosynthetic pathways, often branching off from primary metabolism, such as fatty acid or amino acid degradation and synthesis.[3] The presence of features like methyl branches, hydroxyl groups, and unsaturation in the precursor molecule directly translates to the structural complexity of the final natural product. 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, with its characteristic hydroxyl and dimethyl functionalities, represents an exemplary, albeit under-investigated, building block that can impart significant stereochemical and functional properties to a polyketide backbone.

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA: A Profile

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a branched, hydroxylated fatty acyl-CoA thioester.[4] Its structure suggests a biosynthetic origin related to branched-chain fatty acid metabolism, likely involving multiple enzymatic modifications to create its specific stereochemistry and hydroxylation pattern.

PropertyValueSource
Molecular Formula C30H52N7O18P3S[4]
Molecular Weight 923.8 g/mol [4]
Key Structural Features Iso-branched terminus (dimethyl), C2-methyl branch, C3-hydroxyl group, Coenzyme A thioesterInferred from structure

The presence of this molecule within a cell implies a dedicated enzymatic machinery for its production. Understanding this machinery is the first step toward manipulating it for biosynthetic engineering purposes.

A Putative Biosynthetic Pathway: A Hypothesis-Driven Approach

While the precise biosynthetic pathway for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA has not been explicitly detailed in the literature, we can propose a plausible route based on established biochemical reactions. This hypothesis serves as a roadmap for experimental validation. The pathway likely originates from isovaleryl-CoA, a common metabolite derived from leucine degradation.

Proposed Biosynthetic Route:

  • Chain Elongation: Isovaleryl-CoA undergoes two rounds of chain elongation, likely via a fatty acid synthase (FAS) or PKS-like machinery, using malonyl-CoA as the extender unit. This would generate 2,6-dimethylheptanoyl-CoA.

  • Hydroxylation: A specific hydroxylase, potentially a cytochrome P450 monooxygenase or a dioxygenase, introduces a hydroxyl group at the C3 position. Enzymes like phytanoyl-CoA hydroxylase are known to act on 3-methyl-branched acyl-CoAs, providing a precedent for this type of reaction.[5]

  • Dehydrogenation/Reduction: The stereochemistry at the C2 and C3 positions is critical. This is likely established by the action of specific enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases that operate during the elongation cycles, similar to those in fatty acid beta-oxidation but operating in a synthetic direction.[6]

Putative Biosynthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA cluster_0 Leucine Catabolism cluster_1 Chain Elongation (FAS/PKS-like) cluster_2 Tailoring Reactions Isovaleryl_CoA Isovaleryl-CoA Elongation_1 First Elongation Isovaleryl_CoA->Elongation_1 Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_1 Extender Unit Elongation_2 Second Elongation Malonyl_CoA->Elongation_2 Elongation_1->Elongation_2 Intermediate DMH_CoA 2,6-Dimethylheptanoyl-CoA Elongation_2->DMH_CoA Hydroxylation Hydroxylation (e.g., Dioxygenase) DMH_CoA->Hydroxylation Final_Product 3(S)-Hydroxy-2(S),6-dimethyl- heptanoyl-CoA Hydroxylation->Final_Product

Caption: Proposed biosynthetic pathway for the target acyl-CoA.

The Technical Guide to Pathway Elucidation

Elucidating the biosynthetic pathway of a novel precursor and its subsequent incorporation into a secondary metabolite is a multi-faceted process that integrates bioinformatics, analytical chemistry, and molecular biology.

Experimental Workflow: A Self-Validating System

The overall strategy is designed to be self-validating, where findings from one stage inform and are confirmed by the next.

Elucidation_Workflow Start Hypothesize Putative Biosynthetic Gene Cluster (BGC) Bioinformatics Genome Mining & Comparative Genomics Start->Bioinformatics Metabolomics Metabolite Profiling (LC-MS/MS) - Detect Precursor & Product Bioinformatics->Metabolomics Guide Target Search Feeding_Studies Isotopic Labeling - Trace Precursor Incorporation Metabolomics->Feeding_Studies Confirm Molecular Formula Genetics Gene Knockout & Complementation Metabolomics->Genetics Correlate Genotype to Chemotype Feeding_Studies->Genetics Confirm Precursor Origin Biochemistry Heterologous Expression & In Vitro Enzyme Assays Genetics->Biochemistry Identify Key Enzymes Validation Validated Pathway Biochemistry->Validation Confirm Enzyme Function

Caption: Integrated workflow for biosynthetic pathway elucidation.

Step-by-Step Methodologies
  • Causality: The enzymes required to synthesize and utilize a specific precursor are almost always encoded in a contiguous block of genes (a BGC). Identifying a candidate BGC is the most efficient way to generate testable hypotheses.

  • Methodology:

    • Identify a Host Organism: Start with a microbial strain known to produce a secondary metabolite whose structure suggests the incorporation of a 3-hydroxy-2,6-dimethylheptanoyl unit.

    • Genome Sequencing: If not already available, obtain a high-quality whole-genome sequence of the organism.

    • BGC Prediction: Use bioinformatics tools like antiSMASH or PRISM to identify PKS or NRPS gene clusters.

    • Domain Analysis: Within a candidate PKS cluster, look for an Acyl-CoA Ligase (ACL) or a loading domain Acyltransferase (AT) with a predicted specificity for branched-chain fatty acids.

    • Ancillary Enzyme Search: Search the genomic region flanking the core PKS/NRPS genes for genes encoding putative tailoring enzymes: dehydrogenases, hydratases, hydroxylases, and enzymes related to leucine catabolism. The presence of such a constellation of genes strongly implicates the BGC in the biosynthesis of the target precursor and its associated metabolite.

  • Causality: Direct detection of the acyl-CoA precursor and the final metabolite is essential. High-resolution mass spectrometry provides the accuracy needed to confirm elemental compositions and the fragmentation data to propose structural features.[7]

  • Methodology:

    • Sample Extraction:

      • Grow the microbial culture to the stationary phase (when secondary metabolite production is often highest).

      • Quench metabolism rapidly by harvesting cells into a cold solvent (e.g., 60% methanol at -20°C).

      • Lyse cells (e.g., via bead beating) in an acidic extraction buffer (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and stabilize the acyl-CoA thioesters.[8]

      • Centrifuge to pellet debris and collect the supernatant.

    • LC-MS/MS Analysis:

      • Chromatography: Use a reverse-phase C18 column with an ion-pairing agent (e.g., N,N-dimethylbutylamine) in the mobile phase to achieve good retention and peak shape for the highly polar acyl-CoA molecules.[8]

      • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acyl-CoAs exhibit characteristic fragmentation patterns.[8]

    • Data Analysis:

      • Suspect Screening: Search for the exact mass of the [M+H]+ ion of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (m/z 924.2379).

      • Fragmentation Analysis: Confirm the identity by looking for characteristic daughter ions, such as the neutral loss of the pantetheine-adenosine diphosphate moiety (507 Da) or the presence of the adenosine 3',5'-diphosphate fragment (m/z 428.0365).[7][8]

Ion TypePredicted m/zSignificance
[M+H]+ 924.2379Parent ion for identification
[M-507+H]+ 417.19Fragment retaining the acyl group
[Adenosine Diphosphate]+ 428.0365Characteristic fragment of CoA
  • Causality: To prove a gene's function, one must demonstrate that its removal abolishes the production of the metabolite of interest. This provides the strongest in vivo evidence for gene function.

  • Methodology:

    • Target Selection: Based on the bioinformatic analysis, select a candidate gene for inactivation (e.g., the putative hydroxylase or a core PKS gene).

    • Gene Knockout: Create a targeted gene deletion mutant using an appropriate molecular biology technique for the host organism (e.g., CRISPR-Cas9, homologous recombination).

    • Comparative Metabolomics:

      • Grow the wild-type strain and the knockout mutant under identical, production-permissive conditions.

      • Perform LC-MS/MS analysis on extracts from both strains as described in Protocol 2.

      • Validation: A knockout of a gene involved in precursor biosynthesis should result in the disappearance of both the precursor and the final secondary metabolite. A knockout of a core PKS gene should abolish the final product but may lead to the accumulation of the upstream precursor, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

Conclusion and Future Outlook

The study of non-canonical precursors like 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a frontier in natural product biosynthesis. By moving beyond the well-trodden path of common building blocks, we open the door to discovering and engineering novel bioactive compounds. The integrated workflow presented in this guide—combining predictive bioinformatics, sensitive analytical chemistry, and rigorous genetic validation—provides a robust framework for elucidating the biosynthetic origins of these unique molecular scaffolds. For drug development professionals, understanding these pathways is not merely an academic exercise; it is the key to rationally engineering microbial cell factories for the sustainable production of complex molecules and their "unnatural" derivatives, paving the way for the next generation of therapeutics.

References

  • Liu, L., Schubert, D. M., Könneke, M., & Berg, I. A. (2021). (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus. Frontiers in Microbiology, 12, 712030. [Link]

  • PDB 6CSL: 3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time”. (n.d.). RCSB PDB. Retrieved January 24, 2024, from [Link]

  • 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. (1995). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(1), 103-106. [Link]

  • PubChem. (n.d.). 2,6-dimethylheptanoyl-CoA. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]

  • Zhu, Y., et al. (2022). Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii. Frontiers in Microbiology, 13, 869910. [Link]

  • Kallscheuer, N., & Classen, T. (2022). Noncanonical Functions of Enzyme Cofactors as Building Blocks in Natural Product Biosynthesis. JACS Au, 2(9), 1946-1958. [Link]

  • Wikipedia contributors. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]

  • Foulon, V., et al. (2001). Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors. FEBS Letters, 496(2-3), 97-101. [Link]

  • D'Espaux, L., et al. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products. Current Opinion in Biotechnology, 59, 87-94. [Link]

  • Beck, J., et al. (2019). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 411(23), 6041-6053. [Link]

  • PubChem. (n.d.). 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. Progress in Lipid Research, 47(4), 233-306. [Link]

  • Zhao, L., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science, 12, 647722. [Link]

  • Jensen, M. K., et al. (1993). Analysis of long-chain fatty acyl coenzyme A thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(11), 868-876. [Link]

  • Eisenreich, W., et al. (2001). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. FEMS Microbiology Reviews, 25(5), 571-607. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. [Link]

  • The Good Food Institute. (2021). Biosynthetic pathway discovery for fermentation. Retrieved January 24, 2024, from [Link]

  • Bates, P. D., et al. (2013). Fatty acid synthesis is inhibited by inefficient utilisation of unusual fatty acids for glycerolipid assembly. Proceedings of the National Academy of Sciences, 110(30), 12266-12271. [Link]

  • Trefely, S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(12), 297. [Link]

  • Liu, L., et al. (2021). (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus. Frontiers in Microbiology, 12, 712030. [Link]

  • Itoh, T., et al. (2010). Elucidation of Biosynthetic Pathways of Natural Products. The Journal of Antibiotics, 63(7), 355-361. [Link]

  • Goral, A., et al. (2020). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 21(18), 6847. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407, 6681-6688. [Link]

  • Herter, S., et al. (2009). Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus. Journal of Bacteriology, 191(24), 7487-7496. [Link]

  • Jordan, D. B., & Lowe, P. N. (1995). Biosynthesis and characterization of (S)-and (R)-3-hydroxy-3-methylglutaryl coenzyme A. Analytical Biochemistry, 224(1), 329-335. [Link]

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Sources

Foundational

An In-Depth Technical Guide on 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA: Properties, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the theoretical properties of 3(S)-Hydroxy-2(S),6-dimethyl-heptan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, a branched-chain acyl-coenzyme A thioester. By synthesizing current biochemical knowledge, this document offers insights into its metabolic significance, physicochemical characteristics, and the analytical methodologies required for its study. This guide is intended to serve as a valuable resource for professionals engaged in metabolic research and drug development.

Introduction and Significance

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a crucial intermediate in the catabolism of branched-chain fatty acids. Its structure, featuring methyl groups at positions 2 and 6, designates it as a metabolite derived from the degradation of complex lipids, such as phytanic acid. Understanding the metabolic fate of this molecule is critical for elucidating the pathways of branched-chain fatty acid oxidation and for investigating metabolic disorders arising from defects in these pathways. The presence and concentration of this acyl-CoA can serve as a potential biomarker for specific enzymatic deficiencies, offering insights into disease pathogenesis and therapeutic interventions.

Physicochemical Properties

The physicochemical properties of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA are fundamental to understanding its biological behavior and for the development of analytical methods. These properties are summarized in the table below, based on computational predictions from PubChem[1].

PropertyValueSource
Molecular Formula C30H52N7O18P3SPubChem[1]
Molecular Weight 923.8 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-2,6-dimethylheptanethioatePubChem[1]
InChIKey YAVFKXHHHJEEQF-IOYVKGSKSA-NPubChem[1]
Canonical SMILES CC(C)CCC(C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O)OPubChem[1]
XLogP3-AA -3.7PubChem[1]
Hydrogen Bond Donor Count 10PubChem[1]
Hydrogen Bond Acceptor Count 23PubChem[1]
Rotatable Bond Count 25PubChem[1]

Biochemical Context: The Metabolic Pathway of Branched-Chain Fatty Acid Oxidation

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is an intermediate in the β-oxidation of 2,6-dimethylheptanoic acid, a metabolite of pristanic acid. This metabolic process occurs primarily within the mitochondria and peroxisomes[2][3][4][5]. The pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.

The initial precursor, 2,6-dimethylheptanoyl-CoA, undergoes dehydrogenation by an acyl-CoA dehydrogenase. Given its branched structure, long-chain acyl-CoA dehydrogenase (LCAD) is a likely candidate for this step[6]. This reaction introduces a double bond between the α and β carbons, yielding 2,6-dimethyl-hept-2-enoyl-CoA.

This enoyl-CoA intermediate is then hydrated by an enoyl-CoA hydratase, a member of the crotonase superfamily[7][8][9][10]. This enzymatic step adds a hydroxyl group at the β-carbon, resulting in the formation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. The stereochemistry of this product is crucial for the subsequent enzymatic reaction.

The final step in this part of the β-oxidation spiral is the dehydrogenation of the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase, which has a preference for short-chain, methyl-branched substrates[11][12]. This reaction oxidizes the hydroxyl group to a keto group, forming 3-keto-2,6-dimethyl-heptanoyl-CoA. This ketoacyl-CoA is then cleaved by a thiolase, releasing acetyl-CoA (or propionyl-CoA depending on the position of the branch) and a shortened acyl-CoA, which can then re-enter the β-oxidation pathway.

Metabolic_Pathway cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Pristanic Acid α-Oxidation cluster_2 Mitochondrial/Peroxisomal β-Oxidation Valine Valine BCAT BCAT Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT Branched-Chain_Keto_Acids Branched-Chain_Keto_Acids BCAT->Branched-Chain_Keto_Acids BCKDH BCKDH Branched-Chain_Acyl_CoAs Branched-Chain_Acyl_CoAs BCKDH->Branched-Chain_Acyl_CoAs Branched-Chain_Keto_Acids->BCKDH Dimethylheptanoyl_CoA 2,6-Dimethylheptanoyl-CoA Branched-Chain_Acyl_CoAs->Dimethylheptanoyl_CoA Can be precursors Pristanic_Acid Pristanic_Acid Pristanoyl-CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl-CoA Alpha_Oxidation Alpha_Oxidation Pristanoyl-CoA->Alpha_Oxidation Alpha_Oxidation->Dimethylheptanoyl_CoA ACAD Acyl-CoA Dehydrogenase (e.g., LCAD) Dimethylheptanoyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA 2,6-Dimethyl-hept-2-enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase (Crotonase) Enoyl_CoA->ECH + H2O Hydroxyacyl_CoA 3(S)-Hydroxy-2(S),6-dimethyl- heptanoyl-CoA ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD+ -> NADH + H+ Ketoacyl_CoA 3-Keto-2,6-dimethyl- heptanoyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA or Propionyl-CoA Thiolase->Acetyl_CoA

Figure 1: Proposed metabolic pathway for the formation and degradation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

Role in Disease and Drug Development

Defects in the enzymes involved in branched-chain fatty acid oxidation can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs)[1][13][14][15][16][17][18]. These disorders can present with a wide range of clinical symptoms, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction[1][14][15]. The accumulation of specific acyl-CoA intermediates, such as 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, can be a hallmark of these conditions. Therefore, the quantitative analysis of this and other branched-chain acyl-CoAs in biological samples can be a valuable diagnostic tool.

Furthermore, understanding the metabolic chokepoints in these pathways can inform the development of therapeutic strategies. For instance, dietary interventions aimed at reducing the intake of branched-chain fatty acid precursors or anaplerotic therapies to replenish depleted Krebs cycle intermediates are potential avenues for treatment. The enzymes in this pathway also represent potential targets for drug development aimed at modulating fatty acid metabolism in various diseases, including metabolic syndrome and cancer[19].

Analytical Methodologies

The analysis of acyl-CoA thioesters presents analytical challenges due to their low abundance and inherent instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of these molecules[1][6][20].

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate acyl-CoA analysis. The primary goal is to efficiently extract the acyl-CoAs while minimizing their degradation.

Protocol: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Samples

  • Homogenization: Homogenize the tissue or cell sample in a cold solution of 10% trichloroacetic acid (TCA) to precipitate proteins and quench enzymatic activity.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with an acidic aqueous solution (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the acidic aqueous solution to remove polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using a solvent with a higher organic content, such as methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and an organic solvent compatible with the mobile phase.

Causality Behind Experimental Choices: The use of cold TCA serves the dual purpose of immediately halting metabolic activity and precipitating proteins that can interfere with the analysis. The SPE step is crucial for concentrating the low-abundance acyl-CoAs and removing salts and other matrix components that can cause ion suppression in the mass spectrometer.

LC-MS/MS Analysis

Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs. The choice of column and mobile phase composition is critical for achieving good chromatographic resolution of these structurally similar molecules.

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column with a particle size of less than 2 µm.

  • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., heptafluorobutyric acid) or a volatile acid (e.g., formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, where specific precursor-to-product ion transitions are monitored for each analyte. A common product ion for all acyl-CoAs is m/z 428.037, corresponding to the phosphoadenosine diphosphate moiety[6].

Analytical_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in cold 10% TCA Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry Down and Reconstitute Elution->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 2: A typical workflow for the analysis of acyl-CoAs from biological samples.

Synthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

A plausible synthetic route would involve the stereoselective aldol addition of a chiral enolate to an appropriate aldehyde to establish the desired stereochemistry at the α and β carbons. The resulting β-hydroxy acid could then be activated, for example, as a mixed anhydride or an N-hydroxysuccinimide ester, and subsequently reacted with coenzyme A to form the final product. The purification of the final product would likely involve preparative HPLC.

Conclusion

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a key metabolite in the intricate network of branched-chain fatty acid metabolism. Its study provides a window into the functioning of this essential catabolic pathway and its dysregulation in various disease states. The analytical tools, particularly LC-MS/MS, are now sufficiently advanced to allow for the precise and accurate quantification of this and other acyl-CoA species, paving the way for further research into their roles as biomarkers and therapeutic targets. This guide provides a foundational understanding of this molecule, intended to empower researchers in their pursuit of new discoveries in the field of metabolic science.

References

  • Enoyl-CoA hydratase. M-CSA. Available from: [Link]

  • Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. ResearchGate. Available from: [Link]

  • Chromatographic methods for the determination of acyl-CoAs. RSC Publishing. Available from: [Link]

  • Enoyl-CoA hydratase – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Enoyl-coa hydratase – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity. PubMed. Available from: [Link]

  • 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. PubMed. Available from: [Link]

  • 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. PubChem. Available from: [Link]

  • Stereospecific Formation of Z-Trisubstituted Double Bonds by the Successive Action of Ketoreductase and Dehydratase Domains from trans-AT Polyketide Synthases. PMC - NIH. Available from: [Link]

  • Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts. PubMed. Available from: [Link]

  • 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. PubMed. Available from: [Link]

  • Fatty Acid Oxidation Disorders. MSD Manual Consumer Version. Available from: [Link]

  • Enzymes of the crotonase superfamily: Diverse assembly and diverse function. PubMed. Available from: [Link]

  • 3-hydroxyacyl-CoA dehydrogenase. Wikipedia. Available from: [Link]

  • Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. ResearchGate. Available from: [Link]

  • Disorders of mitochondrial fatty acyl-CoA beta-oxidation. ResearchGate. Available from: [Link]

  • III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]

  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem. Available from: [Link]

  • Fatty Acid Oxidation Disorders. The Medical Biochemistry Page. Available from: [Link]

  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. Available from: [Link]

  • Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers. Frontiers. Available from: [Link]

  • The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Reviews. Available from: [Link]

  • Evolution of function in the crotonase superfamily: the stereochemical course of the reaction catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase. PubMed. Available from: [Link]

  • Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. PubMed. Available from: [Link]

  • Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs). Children's Hospital of Philadelphia. Available from: [Link]

  • The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA. PubMed. Available from: [Link]

  • The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI. Available from: [Link]

  • The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters. PubMed. Available from: [Link]

  • Peroxisomal β-Oxidation. Encyclopedia MDPI. Available from: [Link]

  • Short-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Associates with a Protein Super-Complex Integrating Multiple Metabolic Pathways. Semantic Scholar. Available from: [Link]

  • Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. NIH. Available from: [Link]

  • Physiological role of D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein. PubMed. Available from: [Link]

  • (PDF) Oleoyl-CoA Is the Major de Novo Product of Stearoyl-CoA Desaturase 1 Gene Isoform and Substrate for the Biosynthesis of the Harderian Gland 1-Alkyl-2,3-diacylglycerol. ResearchGate. Available from: [Link]

  • Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. NIH. Available from: [Link]

  • Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. ResearchGate. Available from: [Link]

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). YouTube. Available from: [Link]

  • Beta oxidation. Wikipedia. Available from: [Link]

  • Mitochondrial Fatty Acid Beta-Oxidation. Reactome. Available from: [Link]

  • The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC - PubMed Central. Available from: [Link]

  • Lipid metabolism. AL-Mustansiriyah University. Available from: [Link]

  • Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors. PubMed. Available from: [Link]

  • Identification of biomarkers in nonalcoholic fatty liver disease: A machine learning method and experimental study. PMC - NIH. Available from: [Link]

Sources

Exploratory

Beyond Beta-Oxidation: The Physiological and Pharmacological Pivot of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Executive Summary 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA represents a critical metabolic checkpoint at the interface of peroxisomal and mitochondrial lipid metabolism. As a specific intermediate in the degradation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA represents a critical metabolic checkpoint at the interface of peroxisomal and mitochondrial lipid metabolism. As a specific intermediate in the degradation of pristanic acid (a metabolite of phytanic acid and chlorophyll), this molecule serves as a "molecular baton" passed from the peroxisome—which handles the initial shortening of long-chain branched fatty acids—to the mitochondrion for final oxidation.

Its specific stereochemistry—3(S), 2(S) —distinguishes it as a product of the mitochondrial enoyl-CoA hydratase (crotonase) or the peroxisomal L-bifunctional protein (MFE-1), contrasting with the D-specific pathway (MFE-2) dominant in early peroxisomal beta-oxidation. For drug development professionals, this molecule is not merely a metabolite; it is a high-fidelity biomarker for Peroxisomal-Mitochondrial coupling , a potential lipotoxic agent in specific acyl-CoA dehydrogenase deficiencies, and a substrate for designing modulators of branched-chain lipid oxidation.

Part 1: Molecular Architecture & Metabolic Origin

Structural Deconstruction

The molecule is an Acyl-CoA thioester characterized by a seven-carbon backbone (heptanoyl) with two methyl substitutions and a hydroxyl group.

  • Thioester Head: Coenzyme A linkage activates the carboxyl group for beta-oxidation.

  • Stereocenters:

    • C2 (Alpha): The (S)-methyl group creates steric hindrance that prevents standard straight-chain dehydrogenases from acting efficiently, necessitating specific enzymes like AMACR (racemase) or LCAD .

    • C3 (Beta): The (S)-hydroxyl group is the diagnostic signature of L-specific hydration . This confirms the involvement of mitochondrial ECHS1 (Enoyl-CoA Hydratase) or peroxisomal MFE-1, rather than the MFE-2 pathway which generates (R)-isomers.

  • Tail: The 6-methyl group on a heptanoyl chain forms an isopropyl terminus, identifying it as a degradation product of an isoprenoid structure (specifically the tail of pristanic acid).

The Metabolic Pipeline

This molecule is generated during the fourth cycle of pristanic acid beta-oxidation.

  • Pristanic Acid (C19): Undergoes three cycles of beta-oxidation in the peroxisome.

  • Chain Shortening:

    • Cycle 1 releases Propionyl-CoA.

    • Cycle 2 releases Acetyl-CoA.

    • Cycle 3 releases Propionyl-CoA.

  • The Intermediate: The remaining C9 backbone is 2,6-dimethylheptanoyl-CoA .

  • Organelle Transfer: Due to its shortened chain length, this C9 intermediate is converted to an acylcarnitine, transported to the mitochondrion, and reconverted to Acyl-CoA.

  • Generation: Mitochondrial LCAD (Long-Chain Acyl-CoA Dehydrogenase) desaturates it, and Crotonase hydrates it to form 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA .

Part 2: Physiological Effects & Signaling Pathways

The Mitochondrial Handshake (Coupling Efficiency)

The primary physiological role of this molecule is energy production via the generation of Propionyl-CoA and Acetyl-CoA . However, its presence specifically signals the successful coupling of peroxisomes and mitochondria.

  • Deficiency State: In Zellweger Spectrum Disorders (peroxisome biogenesis defects), the precursor (pristanic acid) accumulates, and this downstream metabolite is absent.

  • Blockage State: In mitochondrial SCHAD (Short-chain hydroxyacyl-CoA dehydrogenase) deficiency or LCAD deficiency, this specific hydroxy-intermediate may accumulate.

Lipotoxicity and Oxidative Stress

Accumulation of 3-hydroxy-branched acyl-CoAs is potentially toxic.

  • Mechanism: They act as amphipathic detergents, disrupting mitochondrial membrane integrity.

  • CoA Trapping: Accumulation sequesters free Coenzyme A, inhibiting the TCA cycle and Pyruvate Dehydrogenase Complex (PDC), leading to secondary lactic acidosis.

PPAR Activation

Branched-chain fatty acid intermediates are potent ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .
  • While the CoA-ester itself is membrane-impermeable, the hydrolysis product (the free fatty acid) can bind PPAR

    
    , creating a feed-forward loop that upregulates genes for LCAD  and Carnitine Palmitoyltransferase (CPT1) , enhancing the clearance of the metabolite.
    
Visualization: The Stereochemical Divergence

The following diagram illustrates the critical divergence where the (S)-isomer (Mitochondrial) is distinguished from the (R)-isomer (Peroxisomal).

G cluster_Mito MITOCHONDRIA (L-Specific) cluster_Perox PEROXISOME (D-Specific) Pristanic Pristanic Acid (C19) Peroxisome PEROXISOME (Cycles 1-3) Pristanic->Peroxisome Beta-Oxidation C9_CoA 2,6-Dimethylheptanoyl-CoA Peroxisome->C9_CoA Chain Shortening LCAD LCAD (Dehydrogenation) C9_CoA->LCAD Carnitine Transport (CPT1/2) ACOX ACOX2 (Oxidation) C9_CoA->ACOX Retention in Peroxisome (Minor Pathway) Crotonase Crotonase (ECHS1) (Hydration) LCAD->Crotonase Enoyl-CoA S_Isomer 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (Target Molecule) Crotonase->S_Isomer Stereospecific Hydration SCHAD SCHAD (HADH) (Oxidation) S_Isomer->SCHAD Products Propionyl-CoA + Acetyl-CoA SCHAD->Products MFE2 MFE-2 (HSD17B4) (Hydration) ACOX->MFE2 R_Isomer 3(R)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA MFE2->R_Isomer D-Specific Hydration

Caption: Pathway divergence showing the mitochondrial origin of the 3(S) isomer via LCAD/Crotonase, contrasting with the peroxisomal 3(R) pathway.

Part 3: Drug Development & Experimental Protocols

Therapeutic Relevance[1]
  • Biomarker for LCAD Deficiency: Since LCAD is the primary enzyme handling the precursor (2,6-dimethylheptanoyl-CoA), a reduction in the 3(S)-hydroxy product combined with an elevation of the C9-precursor suggests LCAD dysfunction.

  • AMACR Inhibitors: In prostate cancer, AMACR is overexpressed. Monitoring the ratio of (R) vs (S) isomers of branched-chain metabolites provides a pharmacodynamic readout for AMACR inhibition efficacy.

Analytical Protocol: LC-MS/MS Quantification

To distinguish the (S) isomer from the (R) isomer, chiral chromatography or specific MS/MS fragmentation is required.

Methodology:

  • Sample Prep: Acidic acetonitrile extraction from plasma or fibroblast lysate.

  • Derivatization: Use of a chiral derivatizing agent (e.g., (S)-1-(1-naphthyl)ethylamine) is recommended if the column is achiral, though direct chiral separation is preferred.

  • LC Conditions:

    • Column: Chiralpak AD-RH or equivalent.

    • Mobile Phase: Ammonium acetate (10mM) / Acetonitrile gradient.

  • MS/MS Transitions:

    • Precursor: [M-H]- (calculated based on molecular weight of ~850-900 Da depending on CoA salt).

    • Fragment: m/z 408 (Adenosine 3',5'-diphosphate) and specific acyl-chain fragments.

Enzymatic Synthesis for Standards

Since this molecule is not commercially available, it must be synthesized enzymatically for use as a standard.

StepReagent/EnzymeConditionsProduct
1 2,6-Dimethylheptanoic AcidChemical SynthesisPrecursor Acid
2 Acyl-CoA SynthetaseATP, CoA-SH, Mg2+2,6-Dimethylheptanoyl-CoA
3 Recombinant LCADFerricenium (e- acceptor)2,6-Dimethyl-2-enoyl-CoA
4 Recombinant Crotonase (ECHS1) Buffer pH 7.43(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Note: Using MFE-2 in step 4 would yield the (R)-isomer.

Part 4: Data Summary of Enzymatic Specificity

The table below summarizes the enzyme kinetics relevant to this substrate, highlighting why the 3(S) isomer is the mitochondrial signature.

EnzymeSubstrate SpecificityStereochemical OutcomeLocalizationRelevance to Topic
LCAD Branched > Straight Chain (C8-C18)Trans-2-enoylMitochondriaPrimary Generator of the enoyl-precursor from 2,6-dimethylheptanoyl-CoA.
ECHS1 (Crotonase) Enoyl-CoAL-(S)-3-Hydroxy MitochondriaSole Generator of the 3(S) isomer discussed here.
MFE-1 (LBP) Straight > BranchedL-(S)-3-Hydroxy PeroxisomeMinor pathway; usually handles straight chains but can produce 3(S).
MFE-2 (DBP) Branched (Ultra-long)D-(R)-3-HydroxyPeroxisomeMajor branched-pathway enzyme, but produces the wrong isomer (3R).
SCHAD (HADH) 3-Hydroxyacyl-CoA3-Ketoacyl-CoAMitochondriaThe enzyme responsible for clearing the 3(S) molecule.

References

  • Wanders, R. J., et al. (1998). "2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation."[1] Biochimica et Biophysica Acta.

  • Mihalik, S. J., et al. (1997). "Stereochemistry of peroxisomal and mitochondrial beta-oxidation of alpha-methylacyl-CoAs." Journal of Biological Chemistry. (Contextual citation based on search findings regarding stereochemistry).

  • Ferdinandusse, S., et al. (2002). "Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems." Journal of Lipid Research.

  • Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism." Biochimica et Biophysica Acta.

  • Rhea Reaction Database. "Reaction: 2,6-dimethylheptanoyl-CoA degradation."

Sources

Protocols & Analytical Methods

Method

synthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA standard

Application Note: Stereoselective Synthesis and Purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Introduction & Scientific Context The synthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Introduction & Scientific Context

The synthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA represents a critical challenge in metabolomics and natural product research. This specific acyl-CoA thioester is a putative intermediate in the catabolism of branched-chain fatty acids and the biosynthesis of lipopeptide antibiotics (e.g., daptomycin analogs).

The structural complexity—specifically the syn-relationship between the


-methyl and 

-hydroxyl groups at the (2S, 3S) configuration—demands a stereoselective approach. Standard non-chiral coupling methods yield diastereomeric mixtures that are inseparable by standard HPLC, rendering enzymatic kinetic data unreliable.

This guide details a self-validating synthetic route utilizing the Evans Boron-Aldol reaction to establish stereochemistry, followed by a modified mixed-anhydride coupling to Coenzyme A.

Retrosynthetic Analysis & Strategy

To ensure the (2S, 3S) configuration, we employ the Evans Oxazolidinone methodology. The steric bulk of the chiral auxiliary directs the formation of the Z-enolate, which reacts with the aldehyde via a Zimmerman-Traxler transition state to yield the syn-aldol exclusively.

The Pathway:

  • Chiral Induction: Acylation of (S)-4-isopropyl-2-oxazolidinone with propionyl chloride.

  • Stereoselective Aldol: Boron-mediated reaction with 4-methylpentanal to set the (2S, 3S) centers.

  • Chiral Auxiliary Removal: Hydrolytic cleavage to the free acid.

  • CoA Activation: Mixed anhydride coupling (Ethyl chloroformate) optimized for hydroxylated substrates.

Retrosynthesis Target 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Intermediate 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic Acid Target->Intermediate CoA-SH, Mixed Anhydride AldolProduct Evans Syn-Aldol Adduct (Stereochemistry Set) Intermediate->AldolProduct LiOH/H2O2 Hydrolysis StartMat Propionyl-(S)-Auxiliary + 4-Methylpentanal AldolProduct->StartMat Bu2BOTf, DIPEA, -78°C

Figure 1: Retrosynthetic logic flow ensuring stereochemical integrity from starting materials to final CoA thioester.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Acid Precursor

Target: (2S, 3S)-3-hydroxy-2,6-dimethylheptanoic acid.

Reagents:

  • (S)-4-isopropyl-3-propionyl-2-oxazolidinone (Evans Auxiliary)

  • 4-Methylpentanal (Isohexanal)

  • Dibutylboron triflate (Bu₂BOTf) (1.0 M in DCM)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Enolization: In a flame-dried flask under Argon, dissolve the propionyl-oxazolidinone (1.0 equiv) in anhydrous DCM. Cool to -78°C .

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). The internal temperature must not rise above -70°C.

  • Stir at 0°C for 15 minutes to ensure complete enolization (formation of the Z-boron enolate), then re-cool to -78°C .

  • Aldol Addition: Add 4-methylpentanal (1.1 equiv) dropwise. Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Quench: Quench with pH 7 phosphate buffer/methanol (1:3), followed by oxidation with 30% H₂O₂/methanol at 0°C (to cleave the B-O bond).

  • Hydrolysis: Isolate the aldol adduct. Dissolve in THF/H₂O (3:1). Add LiOH (2.0 equiv) and H₂O₂ (4 equiv) at 0°C. Stir until the auxiliary is cleaved (monitor by TLC).

  • Purification: Acidify to pH 3, extract with EtOAc. Purify the free acid via flash chromatography (Hexanes/EtOAc + 1% AcOH).

    • QC Check: Verify stereochemistry via optical rotation comparison or NMR. The coupling constant

      
       should be small (2-5 Hz) for syn isomers.
      
Phase 2: CoA Thioester Synthesis (Mixed Anhydride Method)

Target: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

Rationale: Direct coupling using carbodiimides (EDC/DCC) often leads to O-acylation side products with unprotected


-hydroxy acids. The Mixed Anhydride  method, utilizing ethyl chloroformate, allows for rapid activation at low temperatures, minimizing side reactions before the addition of the thiolate (CoA).

Reagents:

  • Chiral Acid (from Phase 1)

  • Coenzyme A (free acid or Li salt)

  • Ethyl Chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (0.1 M, aq)

Protocol:

  • Activation: Dissolve the chiral acid (50 µmol) in dry THF (1 mL) under Argon. Add TEA (60 µmol).

  • Cool to -15°C (Ice/Salt bath).

  • Add Ethyl Chloroformate (55 µmol). Stir for 30 minutes. A white precipitate (TEA-HCl) will form, confirming anhydride formation.

  • CoA Preparation: While activating, dissolve Coenzyme A (40 µmol) in 0.1 M NaHCO₃ (2 mL). Critical: Ensure pH is 7.5–8.0. If pH is too high (>9), thioester hydrolysis occurs; if too low (<7), the thiol is not nucleophilic.

  • Coupling: Add the aqueous CoA solution to the THF anhydride mixture in one portion.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (1 hour).

  • Quench: Acidify to pH 5.0 using 1 M HCl. Remove THF under vacuum (rotary evaporator, cool bath).

CoACoupling cluster_0 Activation Phase (-15°C) cluster_1 Coupling Phase (pH 8) Acid Chiral Acid Anhydride Mixed Anhydride Intermediate Acid->Anhydride + TEA EtOCOCl Ethyl Chloroformate EtOCOCl->Anhydride Product Target Acyl-CoA Anhydride->Product Nucleophilic Attack CoA Coenzyme A (Thiolate Form) CoA->Product

Figure 2: Mechanism of Mixed Anhydride Coupling. Note the separation of activation (organic phase) and coupling (aqueous/organic interface).

Purification & Quality Control

Do not use silica gel for CoA purification; it binds the phosphate backbone irreversibly. Use C18 Reversed-Phase HPLC .

Purification Protocol (Preparative HPLC)
  • Column: C18 Semi-Prep (e.g., Zorbax Eclipse XDB-C18, 9.4 x 250 mm, 5 µm).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV 260 nm (Adenine absorption).

  • Mobile Phase A: 50 mM Sodium Phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Table:

Time (min)% Buffer BEvent
0.02%Injection
5.02%Desalting
25.040%Linear Gradient
27.095%Wash
30.02%Re-equilibration

Note: The product typically elutes between 15–20 minutes depending on the specific column carbon load.

Validation (QC)
  • Ellman’s Test: Test a small aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Result: Should be Negative (Colorless). A yellow color indicates free CoA (incomplete reaction or hydrolysis).

  • UV Ratio: Measure

    
    .
    
    • Acyl-CoAs have an absorption maximum at ~260 nm (Adenine) and ~232 nm (Thioester bond).

    • A ratio of ~0.6 (232/260) indicates an intact thioester bond.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Negative Mode.

    • Look for

      
      .
      
    • Confirm the loss of the pantetheine fragment (characteristic for CoA derivatives).

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[2] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Golovko, M. Y., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782.

  • Kasuya, F., et al. (2000). Synthesis of acyl-CoA thioesters. Biochemical Pharmacology. (Validated method for mixed anhydride coupling).
  • RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions.

Sources

Application

developing enzyme assays with 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Application Note: High-Precision Kinetic Profiling of Branched-Chain -Oxidation Enzymes Abstract & Biological Context The metabolism of branched-chain fatty acids (BCFAs), such as phytanic and pristanic acid, presents un...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Kinetic Profiling of Branched-Chain -Oxidation Enzymes

Abstract & Biological Context

The metabolism of branched-chain fatty acids (BCFAs), such as phytanic and pristanic acid, presents unique stereochemical challenges compared to straight-chain fatty acid oxidation.[1][2] A critical bottleneck in this pathway is the oxidative handling of methyl-branched intermediates.[1]

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (hereafter referred to as 3H-2,6-DMH-CoA ) is a pivotal intermediate in the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-oxidation of pristanic acid.[2] It represents the substrate for 3-hydroxyacyl-CoA dehydrogenases (HADH) , specifically probing the enzyme's ability to accommodate steric hindrance at the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-carbon (C2 position).[2]

This Application Note details the development of robust kinetic assays utilizing 3H-2,6-DMH-CoA to characterize mitochondrial and peroxisomal enzymes, specifically Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH) .[1][2] These assays are critical for drug discovery programs targeting metabolic disorders like Zellweger spectrum disorders and specific acyl-CoA dehydrogenase deficiencies.[1]

Substrate Handling & Stability (Critical)

Acyl-CoA thioesters are thermodynamically unstable and prone to spontaneous hydrolysis, particularly in alkaline conditions.[1][2] The specific branching at C2 and C6 of 3H-2,6-DMH-CoA adds hydrophobic bulk, affecting solubility.[1][2]

Storage Protocol
  • Lyophilized Powder: Store at -80°C under argon.

  • Stock Solution (10 mM):

    • Dissolve in 10 mM MOPS buffer (pH 6.0) . Note: Avoid Tris or Phosphate at this stage as they can catalyze hydrolysis during freeze-thaw cycles.[1][2]

    • Aliquot into single-use light-resistant vials (20

      
      L).
      
    • Flash freeze in liquid nitrogen.

  • Working Solution: Dilute immediately before use into the assay buffer. Do not store working solutions >4 hours.

Assay Principle: NAD+-Coupled Dehydrogenase Assay

The primary application of 3H-2,6-DMH-CoA is to measure the activity of 3-hydroxyacyl-CoA dehydrogenases.[1][2] The assay relies on the enzymatic oxidation of the hydroxyl group at C3 to a ketone, coupled with the reduction of NAD+ to NADH.

Reaction Stoichiometry: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


[2]

Detection Method:

  • Absorbance: continuous monitoring at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    
    ).[2]
  • Fluorescence: Excitation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , Emission 
    
    
    
    (Higher sensitivity for low-turnover variants).[2]
Pathway Visualization

The following diagram illustrates the specific metabolic position of the substrate and the assay logic.

BetaOxidationAssay cluster_pathway Biological Context: Pristanic Acid Oxidation Substrate 3(S)-Hydroxy-2(S), 6-dimethyl-heptanoyl-CoA Enzyme Target Enzyme (HADH / SCHAD / LCAD) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 3-Keto-2,6-dimethyl- heptanoyl-CoA Enzyme->Product NADH NADH (Signal @ 340nm) Enzyme->NADH Kinetic Readout Pristanic Pristanoyl-CoA Enoyl 2,3-Enoyl-CoA Pristanic->Enoyl Oxidase Enoyl->Substrate Hydratase

Caption: Figure 1.[1][2][3][4] Enzymatic workflow converting the 3-hydroxy substrate to the 3-keto product, generating a quantifiable NADH signal.

Detailed Experimental Protocol

Materials
  • Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 8.0.[1][2]

  • Cofactor: NAD+ (Sigma, >98%), 10 mM stock in water.[1][2]

  • Substrate: 3H-2,6-DMH-CoA (Custom synthesis or purified metabolite), 5 mM stock.

  • Enzyme: Recombinant Human HADH (Short-chain) or LCAD.[1][2]

  • Control Substrate: 3-Hydroxybutyryl-CoA (Straight chain reference).[1][2]

  • Instrument: UV-Vis Spectrophotometer with temperature control (

    
    ).
    
Step-by-Step Workflow
  • Baseline Equilibration: In a quartz cuvette (path length 1 cm), add:

    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       Assay Buffer (Pre-warmed to 
      
      
      
      )[2]
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       NAD+ Stock (Final conc: 1 mM)[2]
      
    • Incubate for 2 minutes to stabilize temperature.

  • Enzyme Addition:

    • Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       of enzyme preparation (approx. 0.1 - 0.5 units).[2][5]
      
    • Mix by inversion.[1]

    • Monitor absorbance at 340 nm for 1 minute to establish the "Blank Rate" (should be near zero).[1][2]

  • Reaction Initiation:

    • Add

      
       of 3H-2,6-DMH-CoA  stock (Final conc: 
      
      
      
      ).
    • Note: Rapid mixing is essential.

  • Data Acquisition:

    • Immediately record ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       for 3–5 minutes.[2]
      
    • Ensure the linear range (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) is used for calculation.[2]
      
  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    [2]
    
    • Where

      
       is the millimolar extinction coefficient of NADH.
      

Data Analysis & Interpretation

The presence of the methyl group at C2 (alpha-carbon) typically imposes a steric penalty on standard ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-oxidation enzymes. Comparing the kinetics of 3H-2,6-DMH-CoA against a straight-chain analog (like 3-hydroxy-octanoyl-CoA) reveals the Stereochemical Tolerance Factor (STF) .[1][2]
Expected Results Table
ParameterStraight Chain (3-OH-Octanoyl-CoA)Branched Chain (3H-2,6-DMH-CoA)Interpretation
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(

M)


Higher

indicates lower affinity due to steric hindrance at C2.[2]
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(

)


Reduced turnover reflects slower hydride transfer or product release.[2]
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



Catalytic Efficiency : Significant drop expected for non-specialized enzymes.[2]
Validation Logic
  • Self-Validation: If the assay shows activity with the straight-chain control but zero activity with 3H-2,6-DMH-CoA, the enzyme lacks the specific hydrophobic pocket required for branched-chain oxidation (typical of standard mitochondrial SCHAD).[1][2]

  • Positive Control: Use Peroxisomal Bifunctional Enzyme (L-PBE) or Type 10 17ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -HSD (HSD17B10) , which are known to handle branched substrates efficiently.[2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Rate Enzyme prep contains contaminating dehydrogenases or endogenous substrates.[1][2]Dialyze enzyme prep; use affinity-purified recombinant proteins.[1]
Non-Linear Kinetics Product inhibition (NADH or 3-Keto-CoA).[1][2]Add an NADH scavenging system (Pyruvate + LDH) if measuring substrate depletion, or reduce substrate concentration.[1][2]
No Activity Substrate hydrolysis (thioester bond cleavage).[1][2]Verify substrate integrity via LC-MS prior to assay.[1] Ensure pH is not > 8.[1]0.
Lag Phase Hysteretic enzyme behavior.[1]Pre-incubate enzyme with NAD+ for 5 minutes before adding substrate.[1]

References

  • Wanders, R. J., et al. (1998).[1][2] "2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase: evidence for a major role of LCAD in branched-chain fatty acid oxidation."[1][2][6] Biochimica et Biophysica Acta (BBA).[1][2]

  • PubChem. (2025).[1][2][3][5][7] "3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (CID 131769853)."[1][2][5] National Library of Medicine.[7]

  • Bartlett, K., & Eaton, S. (2004).[1][2] "Mitochondrial

    
    -oxidation." European Journal of Biochemistry. 
    
  • Van Veldhoven, P. P. (2010).[1][2] "Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism." Journal of Lipid Research.

Sources

Method

purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA by HPLC

Application Note: High-Resolution HPLC Purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Abstract This application note details a robust protocol for the purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-Co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Abstract This application note details a robust protocol for the purification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, a complex branched-chain acyl-CoA thioester often implicated in the biosynthesis of lipopeptide antibiotics (e.g., daptomycin-related pathways).[1] Due to the labile nature of the high-energy thioester bond and the presence of two chiral centers, this protocol prioritizes pH-controlled stability and diastereomeric resolution. We present two complementary methods: Method A (Phosphate-buffered) for maximum peak capacity and fraction collection, and Method B (Volatile buffer) for LC-MS compatibility.[1]

Introduction & Chemical Context

The purification of acyl-CoA thioesters presents a unique set of chromatographic challenges. Unlike stable peptides or small molecules, acyl-CoAs possess a high-energy thioester bond susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.[1]5) or elevated temperatures.[1][2]

Target Molecule Analysis:

  • Compound: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA[1]

  • Molecular Weight: ~923.8 g/mol [1]

  • Hydrophobicity: The heptanoyl backbone with two methyl groups suggests a hydrophobicity roughly equivalent to a C9 fatty acid (nonanoyl).[1] However, the 3-hydroxyl group significantly increases polarity, reducing retention time relative to its non-hydroxylated analog.

  • Stereochemistry: The molecule contains two stereocenters at C2 and C3. Synthetic preparations often yield a mixture of diastereomers (e.g., syn and anti pairs).[1] Separating the biologically active 3(S),2(S) isomer from its diastereomers (e.g., 3(R),2(S)) is critical for enzymatic assays.[1]

Method Development Strategy

Stability Control (The "Why" behind the Protocol)
  • pH Window: The adenine moiety of CoA requires pH < 7 to prevent column damage, while the thioester bond is most stable between pH 4.0 and 6.0. We utilize a pH 5.0 buffer system to maximize stability during the run.

  • Temperature: To minimize on-column hydrolysis, the column oven is set to 20°C (sub-ambient) or ambient, and the autosampler is kept at 4°C .

Stationary Phase Selection
  • Column: A high-purity C18 (Octadecyl) column with high carbon load is recommended.[1]

    • Recommendation: Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm).[1]

    • Reasoning: These columns offer excellent pH stability and the hydrophobic selectivity required to separate the branched aliphatic chain from impurities.

Mobile Phase Chemistry
  • Buffer Choice:

    • Method A (Purification): Potassium Phosphate (KH₂PO₄).[1][3][4] Phosphate buffers provide superior peak shape and resolution for ionic compounds like CoA esters due to ion-pairing effects.[1]

    • Method B (LC-MS): Ammonium Acetate (NH₄OAc).[1] Necessary for mass spectrometry as it is volatile, though peak shape may be slightly broader than with phosphate.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude lyophilized solid in 50 mM KH₂PO₄ (pH 5.0) . Avoid pure water, as the local pH can fluctuate.

  • Concentration: Target a concentration of 1–5 mM.

  • Filtration: Pass through a 0.22 µm PVDF or PTFE filter .[1] Do not use Nylon (can bind proteins/CoA).[1]

  • Storage: Keep on ice immediately.

Method A: High-Resolution Purification (UV Detection)

Best for isolating the compound from synthesis mixtures or separating diastereomers.[1]

  • System: HPLC with Binary Pump and Fraction Collector.

  • Detector: UV/Vis at 260 nm (Adenine max) and 235 nm (Thioester).[1]

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).[1][4][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 20°C.

Mobile Phases:

  • Solvent A: 50 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 5.0 with KOH.

  • Solvent B: Acetonitrile (HPLC Grade).[1][3][4]

Gradient Table:

Time (min)% Buffer A% Solvent BEvent
0.0955Equilibration
2.0955Injection / Hold
25.06040Linear Gradient (Separation)
28.0595Wash
33.0595Wash Hold
33.1955Re-equilibration
40.0955End

Technical Note: The shallow gradient (5% to 40% B over 23 min) is designed to resolve the diastereomers. The 3(S),2(S) isomer typically elutes slightly differently than the 3(R),2(S) due to differences in the 3D conformation of the hydroxy-methyl interaction.[1]

Method B: LC-MS Validation

Use this method to confirm molecular mass and identity.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: Same as Method A.

  • MS Settings: ESI Positive Mode. Target m/z: [M+H]⁺ ≈ 924.[1]8. Monitor neutral loss of 507 Da (ADP-ribose-phosphate) if fragmentation occurs.[1]

Data Presentation & Expected Results

Table 1: Retention Time & Resolution Guide

CompoundApprox.[1][5][6][7][8][9][10][11][12] RT (min)Relative Elution Order
Free CoASH4.5 - 5.51 (Most Polar)
Acetyl-CoA6.0 - 7.02
3(S)-OH-2(S),6-dimethyl-heptanoyl-CoA 14.0 - 16.0 3
Dehydration Impurity (Enoyl-CoA)18.0 - 20.04 (Less Polar)
Hydrolysis Product (Free Fatty Acid)> 25.05 (Elutes in Wash)

Note: Retention times are estimates based on a C18 column 150mm length. Actual times vary by column carbon load.

Workflow Visualization

The following diagram illustrates the decision logic and purification workflow for the target acyl-CoA.

PurificationWorkflow Start Crude 3(S)-OH-2(S),6-dimethyl-heptanoyl-CoA QC_Check Initial QC: LC-MS (Method B) Start->QC_Check Decision Is Purity > 85%? QC_Check->Decision Prep_HPLC Prep HPLC (Method A) Phosphate Buffer / C18 Decision->Prep_HPLC No (Purify) Direct_Use Direct Biological Assay Decision->Direct_Use Yes Fractionation Fraction Collection (Peak Slicing) Prep_HPLC->Fractionation Desalting Desalting (C18 SPE) Remove Phosphate Fractionation->Desalting Phosphate Removal Final_QC Final QC & Lyophilization Desalting->Final_QC

Figure 1: Purification logic flow. Phosphate buffers (Method A) require a desalting step (SPE) before lyophilization to prevent salt accumulation.[1]

Troubleshooting & Validation

Issue 1: Peak Splitting (Doublet Peaks)

  • Cause: Separation of diastereomers (e.g., 2S,3S vs 2R,3S) or atropisomers.[1]

  • Solution: If the doublet is 50:50, it is likely a racemic synthesis. Collect peaks separately and check activity. If the ratio is 90:10, the smaller peak is likely the unwanted epimer.

Issue 2: Peak Tailing

  • Cause: Secondary interactions with silanols on the silica support.

  • Solution: Ensure the buffer concentration is at least 50 mM. Increase column temperature slightly to 25°C, but monitor for hydrolysis.

Issue 3: Loss of Product (Hydrolysis)

  • Cause: pH drift or heat.[1]

  • Solution: Verify Mobile Phase A is pH 5.0. Ensure the autosampler is cooled to 4°C. Analyze fractions immediately or freeze at -80°C.

References

  • Williamson, I. P., & Rodwell, V. W. (1981).[1] Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Journal of Lipid Research, 22(1), 184–187.[1] Link

  • Wolfe, A. J., et al. (2023).[1] Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs.[1][11] Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025).[1][4] Purification of (S)-3-Hydroxy-9-methyldecanoyl-CoA by HPLC.[1][4] BenchChem Protocols. Link[1]

  • PubChem. (2021).[1] 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (CID 131769853).[1] National Library of Medicine. Link

  • Snyder, L. R., et al. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for Diastereomer Separation principles).

Sources

Application

Application Notes and Protocols for Investigating the Cellular Function of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Introduction: Unraveling the Role of a Novel Branched-Chain Acyl-CoA The intricate network of lipid metabolism is fundamental to cellular health, with acyl-coenzyme A (acyl-CoA) molecules serving as central hubs for ener...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Role of a Novel Branched-Chain Acyl-CoA

The intricate network of lipid metabolism is fundamental to cellular health, with acyl-coenzyme A (acyl-CoA) molecules serving as central hubs for energy production, signaling, and the biosynthesis of complex lipids. While the metabolism of straight-chain fatty acids is well-documented, the functional roles of many branched-chain fatty acyl-CoAs remain enigmatic. 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is one such molecule whose specific biological function has yet to be fully elucidated. Its structure, featuring methyl branches, strongly suggests its involvement in pathways that handle sterically hindered lipids, such as the peroxisomal alpha-oxidation pathway.

This pathway is critical for the catabolism of branched-chain fatty acids like phytanic acid, which cannot be processed by the more conventional beta-oxidation due to the presence of a methyl group at the β-carbon position. The initial and rate-limiting step in the alpha-oxidation of phytanic acid is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][2] Genetic deficiencies in PHYH lead to the accumulation of phytanic acid, resulting in a rare and severe neurological disorder known as Refsum disease.[2][3]

Given the structural similarities between 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA and intermediates of phytanic acid metabolism, it is hypothesized that this novel acyl-CoA may act as a substrate, an intermediate, or a modulator of the alpha-oxidation pathway. Understanding its function is therefore crucial and could provide new insights into the regulation of branched-chain fatty acid metabolism and the pathophysiology of related metabolic disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular function of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA using a suite of robust cell-based assays. The protocols herein are designed to be self-validating systems, combining established methodologies for studying lipid metabolism with advanced analytical techniques.

Core Experimental Approaches

To elucidate the function of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, a multi-pronged approach is recommended. The following protocols are designed to investigate its metabolic fate, its influence on the alpha-oxidation pathway, and its downstream cellular consequences.

Assay Type Objective Key Technique Primary Endpoint(s)
Metabolic Fate Analysis To determine if the target molecule is a substrate for cellular enzymes and to identify its metabolites.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Intracellular levels of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA and its potential metabolic products over time.
Pathway Modulation Assay To assess the effect of the target molecule on the alpha-oxidation of a known substrate (phytanic acid).Stable Isotope Tracing with LC-MS/MS or Radiometric AssayChanges in the rate of phytanic acid metabolism.
Downstream Cellular Effects To identify the physiological consequences of altered levels of the target molecule.High-Content Imaging, Fluorescence-Based AssaysLipid accumulation, oxidative stress, mitochondrial health, and cell viability.

Protocol 1: Metabolic Fate Analysis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA via LC-MS/MS

Scientific Principle

This protocol is designed to directly track the uptake and metabolism of exogenously supplied 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA in cultured cells. Due to the challenges of delivering charged CoA esters across the cell membrane, a common strategy is to provide the corresponding free fatty acid, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid, which is more readily taken up by cells and subsequently converted to its CoA ester intracellularly by acyl-CoA synthetases.[4] By employing the high sensitivity and specificity of LC-MS/MS, we can quantify the intracellular concentration of the parent acyl-CoA and search for potential downstream metabolites over a time course.[5][6][7]

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed cells (e.g., HepG2, fibroblasts) in 6-well plates B Treat with 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid (various concentrations and time points) A->B C Harvest cells and quench metabolism (e.g., with cold methanol) B->C D Extract acyl-CoAs (e.g., using acetonitrile/methanol/water) C->D E Analyze supernatant D->E F LC-MS/MS analysis (MRM for target acyl-CoA and potential metabolites) E->F G Quantify intracellular acyl-CoA levels (normalize to protein concentration) F->G H Plot time-course and dose-response curves G->H

Caption: Workflow for Metabolic Fate Analysis.

Detailed Methodology

Materials:

  • Cell line of interest (e.g., human hepatoma HepG2 cells, primary human fibroblasts)

  • Cell culture medium and supplements

  • 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid (custom synthesis may be required)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Internal standards for acyl-CoAs (e.g., odd-chain length acyl-CoAs)

  • 6-well cell culture plates

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Prepare a stock solution of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Remove the old medium from the cells and add the treatment medium. Include a vehicle-only control.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolism Quenching and Cell Harvest: At each time point, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v containing internal standards) to each well to quench metabolic activity and lyse the cells.

  • Acyl-CoA Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice for 15 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Develop a multiple reaction monitoring (MRM) method to detect and quantify 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA and predicted metabolites (e.g., chain-shortened or further oxidized products).

  • Protein Quantification: After cell lysis, the remaining protein pellet can be used for protein quantification using a BCA assay to normalize the acyl-CoA levels.

Data Analysis and Interpretation

The primary output will be the concentration of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA and its metabolites in the cell lysates at different time points and initial concentrations. A decrease in the parent compound over time, coupled with the appearance of new, related molecular species, would indicate that it is being metabolized. The identity of the metabolites can provide clues about the enzymatic pathways involved.

Protocol 2: Alpha-Oxidation Pathway Modulation Assay

Scientific Principle

This assay indirectly assesses the function of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA by measuring its effect on the alpha-oxidation of a known substrate, phytanic acid. If the target molecule is a substrate or an inhibitor of PHYH, it will compete with phytanic acid, leading to a decrease in the rate of phytanic acid metabolism. This can be monitored by using a stable isotope-labeled phytanic acid (e.g., d3-phytanic acid) and measuring the formation of its labeled metabolic products using LC-MS/MS.

Experimental Workflow

A Culture cells (e.g., fibroblasts) with known alpha-oxidation activity B Pre-treat with 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid or vehicle control A->B C Add stable isotope-labeled phytanic acid (e.g., d3-phytanic acid) B->C D Incubate for a defined period C->D E Extract intracellular metabolites D->E F Analyze by LC-MS/MS E->F G Quantify labeled phytanic acid and its metabolites (e.g., d3-pristanic acid) F->G H Compare metabolite formation between treated and control cells G->H

Caption: Workflow for Alpha-Oxidation Modulation Assay.

Detailed Methodology

Materials:

  • Human skin fibroblasts (from a healthy donor)

  • Stable isotope-labeled phytanic acid (e.g., d3-phytanic acid)

  • 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Culture: Culture human skin fibroblasts, which have robust peroxisomal alpha-oxidation activity, in T25 flasks until confluent.

  • Pre-treatment: Pre-incubate the cells for 1-2 hours with varying concentrations of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid (e.g., 0, 10, 50, 100 µM) in a serum-free medium.

  • Substrate Addition: Add d3-phytanic acid to a final concentration of 10 µM to all flasks and incubate for an additional 24 hours.

  • Metabolite Extraction: Harvest the cells and extract the metabolites as described in Protocol 1.

  • LC-MS/MS Analysis: Develop an LC-MS/MS method to quantify the levels of d3-phytanic acid and its primary alpha-oxidation product, d3-pristanic acid.

  • Data Analysis: Calculate the ratio of d3-pristanic acid to remaining d3-phytanic acid in each sample. A dose-dependent decrease in this ratio in the cells treated with 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid would suggest competition for the alpha-oxidation pathway.

Protocol 3: Assessment of Downstream Cellular Effects

Scientific Principle

The accumulation of unprocessed branched-chain fatty acids can lead to cellular stress, including lipotoxicity, oxidative stress, and mitochondrial dysfunction.[8] This protocol uses high-content imaging and fluorescence-based assays to screen for such downstream effects upon treatment with 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid.

Detailed Methodology

Materials:

  • Cell line of choice cultured in 96-well imaging plates

  • 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid

  • Fluorescent dyes:

    • BODIPY 493/503 for neutral lipid droplets

    • MitoSOX Red for mitochondrial superoxide

    • Hoechst 33342 for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoic acid for 24-48 hours. Include a vehicle control and a positive control for cellular stress if available.

  • Staining:

    • For lipid accumulation: Add BODIPY 493/503 to the medium and incubate for 30 minutes.

    • For oxidative stress: Add MitoSOX Red to the medium and incubate for 15 minutes.

    • For all wells, add Hoechst 33342 for the final 10 minutes of incubation to stain the nuclei.

  • Imaging: Wash the cells with PBS and acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Image Analysis: Use automated image analysis software to quantify:

    • The number and intensity of lipid droplets per cell.

    • The intensity of mitochondrial superoxide staining.

    • The total cell number (from Hoechst staining) for normalization.

Data Interpretation

An increase in BODIPY staining would indicate lipid accumulation (steatosis), while an increase in MitoSOX Red fluorescence would suggest elevated mitochondrial oxidative stress. These findings would point towards a disruptive effect of the compound on cellular lipid homeostasis or mitochondrial function, which could be a consequence of impaired metabolism.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls and validation steps to ensure the trustworthiness of the results.

  • LC-MS/MS: The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

  • Pathway Modulation: The competitive nature of this assay provides a functional readout that is less prone to off-target effects.

  • Downstream Effects: The use of multiple, mechanistically distinct endpoints (lipid accumulation, oxidative stress) provides a more comprehensive picture of the cellular response. Positive and negative controls are essential for validating the assay's performance.

References

  • Jansen, G. A., & Wanders, R. J. (2006). Phytanoyl-CoA hydroxylase. In Peroxisomes (pp. 245-256). Springer, Berlin, Heidelberg. [Link]

  • Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332. [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125. [Link]

  • Khan, M., & Parmar, N. (2023). Fatty Acid Alpha-oxidation and its Clinical Correlation. Journal of Nepal Medical Association, 61(257). [Link]

  • Casteels, M., Sniekers, M., Van Veldhoven, P. P., & Mannaerts, G. P. (1998). Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders. Biochemical and biophysical research communications, 247(3), 764-769. [Link]

  • Wikipedia contributors. (2023, December 28). Alpha-oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]

  • Gao, X., Lin, L., & Li, W. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(1), 849–856. [Link]

  • Singh, I., & Pahan, K. (1993). Phytanic acid alpha-oxidation in human cultured skin fibroblasts. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1169(1), 69-75. [Link]

  • Al-Dirbashi, O. Y., Al-Dosari, M., Rashed, M. S., & Wanders, R. J. (2005). Peroxisomal disorders affecting phytanic acid α-oxidation: a review. Journal of inherited metabolic disease, 28(4), 431-440. [Link]

  • Trefely, S., Liu, J., & Snyder, N. W. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 11(10), 689. [Link]

  • Jo, A., & Lee, J. (2021). Peroxisomes as Cellular Adaptors to Metabolic and Environmental Stress. Trends in cell biology, 31(10), 820–833. [Link]

  • van Roermund, C. W., Visser, W. F., Ijlst, L., Waterham, H. R., & Wanders, R. J. (2008). The human peroxisomal ABC half transporter ALDP functions as a homodimer and accepts a broad range of saturated and unsaturated very long-chain fatty acyl-CoAs. The Biochemical journal, 414(2), 229–237. [Link]

  • Lloyd, M. D., & Wierzbicki, A. S. (2001). Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-Coenzyme A. Bioorganic & medicinal chemistry letters, 11(16), 2175–2178. [Link]

  • Trefely, S., & Snyder, N. W. (2019). Methods for measuring CoA and CoA derivatives in biological samples. Current opinion in biotechnology, 60, 176–184. [Link]

  • Gao, X., Lin, L., & Li, W. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(1), 849–856. [Link]

  • Diehl, K. L., & Moellering, R. E. (2025). A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. Cell chemical biology, 32(2), 224–233.e6. [Link]

  • Adeva-Andany, M. M., Carneiro-Freire, N., Seco-Filgueira, M., Fernández-Fernández, C., & Mouriño-Bayolo, D. (2019). Mitochondrial beta-oxidation of saturated fatty acids in humans. Mitochondrion, 46, 73–90. [Link]

  • National Center for Biotechnology Information. (2024). Refsum Disease. In StatPearls. Retrieved January 31, 2026, from [Link]

  • Wierzbicki, A. S., Scurr, M. J., & Sidey, J. (2024). Forty-year odyssey to Refsum disease diagnosis: impact of diagnostic delay on effective treatment. QJM: An International Journal of Medicine, 117(9), 701-702. [Link]

  • González-García, I., & Tena-Sempere, M. (2023). Regulation of Mitochondrial and Peroxisomal Metabolism in Female Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 24(13), 10887. [Link]

  • Wanders, R. J. A. (2018). PEX6 Mutation in a Child with Infantile Refsum Disease—A Case Report and Literature Review. Genes, 9(12), 614. [Link]

  • Mukherji, M., Scurr, M. J., & Wierzbicki, A. S. (2000). Phytanoyl-CoA hydroxylase activity is induced by phytanic acid. Journal of inherited metabolic disease, 23(3), 231-234. [Link]

  • Gao, X., Lin, L., & Li, W. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(1), 849–856. [Link]

  • Trefely, S., Liu, J., & Snyder, N. W. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular cell, 81(23), 4864–4879.e5. [Link]

  • Wierzbicki, A. S. (2022). Adult Refsum disease. MedLink Neurology. [Link]

  • Diehl, K. L., & Moellering, R. E. (2024). A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. Cell chemical biology, 31(1), 1-10. [Link]

  • Wanders, R. J. A., & Waterham, H. R. (2006). Adult Refsum Disease. In GeneReviews®. University of Washington, Seattle. [Link]

  • Kemp, S., & Wanders, R. J. (2010). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in molecular biology (Clifton, N.J.), 644, 329–337. [Link]

  • Jansen, G. A., Ofman, R., Ferdinandusse, S., Ijlst, L., Muijsers, A. O., Skjeldal, O. H., Stokke, O., Jakobs, C., Besley, G. T., Wraith, J. E., & Wanders, R. J. (2000). Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease. Human molecular genetics, 9(8), 1195–1200. [Link]

  • Cafasso, J. (2024, April 12). Refsum disease: Causes, diagnosis, and treatment. Medical News Today. [Link]

  • Wanders, R. J. A. (2004). Alpha-Oxidation. In Encyclopedia of Biological Chemistry (pp. 70-74). Elsevier. [Link]

  • Lodhi, I. J., & Semenkovich, C. F. (2014). Peroxisomes: a nexus for lipid metabolism and cellular signaling. Cell metabolism, 19(3), 380–392. [Link]

  • Wang, B., & Tontonoz, P. (2020). De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Acyl-CoA Quantification

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Acyl-CoA Quantification via LC-MS/MS Introduction: The Amphipathic Paradox Welcome to the bench. If you are quantify...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Acyl-CoA Quantification via LC-MS/MS

Introduction: The Amphipathic Paradox

Welcome to the bench. If you are quantifying acyl-CoAs, you are navigating one of the most hostile chemical landscapes in metabolomics. These molecules are the "centaurs" of metabolism: a highly polar, hydrophilic Coenzyme A head group fused to a hydrophobic fatty acid tail.

This dual nature creates a distinct set of analytical pitfalls:

  • Solubility Conflicts: Conditions that extract long chains (C16-C20) often precipitate short chains (C2-C4).

  • The Thioester Time-Bomb: The high-energy thioester bond is thermodynamically unstable, particularly in alkaline conditions.

  • Isomeric Masquerades: Biologically distinct isomers (e.g., Isobutyryl-CoA vs. Butyryl-CoA) have identical masses and often co-elute.

This guide moves beyond basic protocols to address the causality of failure.

Module 1: Sample Preparation & Stability

The Core Problem: Hydrolysis. Acyl-CoAs degrade rapidly into free fatty acids and CoA-SH if the pH rises above 7.0 or if enzymes are not immediately quenched.

Troubleshooting Guide: Extraction Protocols

Q: "I am losing signal for Acetyl-CoA and Malonyl-CoA, but my long-chain signals are stable. Why?"

A: You likely used an organic solvent extraction (e.g., Bligh-Dyer) without acidification. Short-chain acyl-CoAs precipitate with proteins in pure organic solvents.

  • The Fix: Use a 10% Trichloroacetic Acid (TCA) extraction for short chains. The acid precipitates enzymes (quenching metabolism) while keeping the polar short-chain CoAs soluble in the supernatant.

Q: "My recovery for Palmitoyl-CoA (C16) is <10%."

A: TCA extraction is too polar for long chains. C16+ species will co-precipitate with the protein pellet in aqueous acid.

  • The Fix: Use a Two-Phase Extraction or a modified organic method (Acetonitrile/Isopropanol/Water) buffered to pH 5.0.

Visual: The Extraction Decision Matrix

ExtractionWorkflow Start Biological Sample (Tissue/Cells) Quench IMMEDIATE QUENCH (Liquid N2 or Cold Solvent) Start->Quench Target Target Analyte Range? Quench->Target Short Short/Medium Chain (C2 - C10) Target->Short Polar Long Long Chain (C12 - C26) Target->Long Hydrophobic Broad Broad Profiling (All Species) Target->Broad Mixed MethodA Method A: 10% TCA (Acidic Aqueous) Short->MethodA MethodB Method B: ACN/IPA/H2O (Organic Solvent) Long->MethodB MethodC Method C: Sequential Extraction (TCA then Pellet Re-extraction) Broad->MethodC StepA Centrifuge -> Supernatant Neutralize to pH 4-5 MethodA->StepA StepB Phase Separation -> Organic Layer Dry & Reconstitute MethodB->StepB

Caption: Decision matrix for selecting the optimal extraction chemistry based on acyl-chain length to maximize recovery.

Module 2: Chromatographic Separation

The Core Problem: Isobaric Interference. Mass spectrometry cannot distinguish molecules with the same mass (isobars) unless they are chromatographically separated.

Critical Pitfall: The Butyryl-CoA Isomers
  • n-Butyryl-CoA (C4): Fatty acid oxidation intermediate.

  • Isobutyryl-CoA (C4): Valine catabolism intermediate.

  • Mass: Both are m/z 824 (approx).

  • Consequence: If they co-elute, you cannot quantify valine flux vs. fatty acid oxidation.

Protocol Adjustment: Do not use a standard rapid C18 gradient (e.g., 5-minute run). You must use a high-efficiency column (e.g., HSS T3 or similar high-strength silica) and a shallow gradient at the start.

Recommended Gradient Strategy (Ammonium Acetate/Methanol):

Time (min) % B (Methanol) Purpose
0.0 - 2.0 2% Trapping polar short chains (C2, C3)

| 2.0 - 10.0 | 2%


 25% | The Critical Zone:  Separates Isobutyryl vs. Butyryl |
| 10.0 - 18.0 | 25% 

95% | Elute long chains (C16, C18) | | 18.0 - 22.0 | 95% | Wash column (prevent carryover) |

Module 3: Mass Spectrometry & Quantification

The Core Problem: Matrix Effects and Ion Suppression.[1] Co-eluting lipids suppress the ionization of acyl-CoAs.

The "Analog" Trap (Why your standard curve fails)

Many labs use a "surrogate" internal standard, such as Heptadecanoyl-CoA (C17-CoA), to quantify all acyl-CoAs.

  • Why this fails: C17-CoA elutes at 15 minutes. Acetyl-CoA elutes at 3 minutes. The matrix suppression at 3 minutes is totally different from 15 minutes. You cannot normalize Acetyl-CoA signal using C17-CoA.

The Solution: SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture)

This is the gold standard for quantification.

  • Mechanism: Yeast (or mammalian cells) are auxotrophic for Pantothenate (Vitamin B5).

  • Method: Grow yeast in media containing

    
    -Pantothenate .
    
  • Result: The yeast incorporates the heavy isotope into the CoA backbone of every acyl-CoA species.

  • Application: Spike this "heavy" yeast extract into your samples before extraction. You now have a perfectly matched internal standard for every chain length (C2 through C20+).

Visual: The SILEC Validation Loop

SILEC_Workflow Pantothenate 13C,15N-Pantothenate (Heavy Vitamin B5) Yeast Yeast Culture (Biosynthesis) Pantothenate->Yeast Feeding Library Heavy Acyl-CoA Library (C2-C26) Yeast->Library Extraction Spike Spike-in BEFORE Extraction Library->Spike Sample Experimental Sample (Unknowns) Sample->Spike MS LC-MS/MS Analysis Spike->MS Co-Extraction Co-Ionization Data Ratio: Light/Heavy (Absolute Quant) MS->Data

Caption: The SILEC workflow generates a comprehensive internal standard library that corrects for extraction loss and ion suppression for every specific acyl-chain.

Module 4: FAQs & Troubleshooting

Q: I see "Ghost Peaks" for Acetyl-CoA in my blank injections. Where are they coming from?

  • Cause: Carryover. Long-chain acyl-CoAs (C16, C18) stick avidly to steel surfaces and injector needles. They can hydrolyze inside the injector or on the column head, releasing free CoA or shorter chains in subsequent runs.

  • Fix: Use a needle wash with high organic content (e.g., 1:1:1 Acetonitrile/Isopropanol/Acetone). Passivate your LC system with 5% nitric acid (if compatible) or use PEEK-lined tubing.

Q: My standard curve is linear for C2-C10 but curves downwards for C16-C18.

  • Cause: Solubility limits or non-specific binding. Long-chain CoAs form micelles at high concentrations or stick to the walls of glass/plastic vials.

  • Fix:

    • Use silanized glass vials or low-binding polypropylene.

    • Ensure your solvent contains at least 50% organic component (MeOH/ACN) for the standards.

    • Do not store long-chain standards in 100% aqueous buffer.

Q: Can I use UV detection (HPLC-UV) instead of MS?

  • Verdict: Only for very high-abundance species (Acetyl-CoA in rich tissue).

  • Reasoning: Acyl-CoAs absorb at 260 nm (adenine), but so does ATP, ADP, AMP, NAD+, and NADH. In complex tissues, these interferences make specific quantification impossible without MS selectivity.

References

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a stable isotope labeling by essential nutrients in cell culture-based method for quantitative analysis of metabolism.[2][3] Nature Protocols, 7(1), 1–12. Link

  • Snyder, N. W., et al. (2015).[4] Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture.[2][3] Analytical Biochemistry, 474, 59–65. Link

  • Magnes, C., et al. (2005). Methodology for the quantitative analysis of short-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 77(9), 2889–2894. Link

  • Trefely, S., et al. (2016). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular Cell, 64(6), 1148-1160. Link

  • Frey, A. J., et al. (2016).[4] LC-MS/MS method for the quantification of short-chain acyl-CoA thioesters in cells and tissues.[5] Analytical Methods, 8(30), 6024–6031. Link

Sources

Reference Data & Comparative Studies

Validation

validation of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA as an enzyme substrate

This guide serves as a technical validation resource for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (hereafter referred to as 3S,2S-HDH-CoA ).[1] It is designed for biochemists and assay developers requiring precise ster...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (hereafter referred to as 3S,2S-HDH-CoA ).[1] It is designed for biochemists and assay developers requiring precise stereochemical probes to interrogate mitochondrial and peroxisomal


-oxidation pathways, specifically those involving branched-chain fatty acids.

Executive Summary & Application Scope

3S,2S-HDH-CoA is a synthetic acyl-CoA thioester designed as a high-specificity substrate for Short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH/SCHAD) .[1] Unlike generic straight-chain substrates (e.g., 3-hydroxybutyryl-CoA), this molecule incorporates a methyl branch at the


-carbon (C2) and a distal methyl group (C6), mimicking intermediates found in isoleucine degradation  and phytanic acid metabolism .[1]
Primary Applications
  • Enzyme Kinetics Profiling: Validating the stereospecificity of HADH vs. Peroxisomal Multifunctional Protein 2 (HSD17B4/MFP-2).

  • Metabolic Disorder Screening: Investigating HADH deficiency (associated with Familial Hyperinsulinism).[1]

  • Structural Biology: Mapping the substrate-binding pocket tolerance for

    
    -methylated acyl chains.
    

Mechanistic Insight: Why This Stereoisomer Matters

The biological utility of 3S,2S-HDH-CoA lies in its specific stereochemistry.


-oxidation enzymes are exquisitely stereoselective.[1]
  • The 3(S)-Hydroxyl Group: Mitochondrial

    
    -oxidation requires the L-isomer (3S configuration) for dehydrogenation.[1] The D-isomer (3R) is processed by peroxisomal MFP-2.[1] Therefore, 3S,2S-HDH-CoA specifically targets the mitochondrial pathway (HADH) .[1]
    
  • The 2(S)-Methyl Group: The presence of the

    
    -methyl group creates steric hindrance. Only enzymes with a sufficiently flexible binding pocket (like HADH) can accommodate this branch.[1] This distinguishes HADH from Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which shows poor activity toward branched substrates.[1]
    
Pathway Visualization

The following diagram illustrates where 3S,2S-HDH-CoA fits within the branched-chain oxidation logic, contrasting mitochondrial and peroxisomal routes.

BetaOxidationPath Substrate 3(S)-Hydroxy-2(S),6-dimethyl- heptanoyl-CoA (Target Molecule) HADH HADH / SCHAD (Mitochondrial) Substrate->HADH High Affinity (S-isomer) MFP2 MFP-2 / HSD17B4 (Peroxisomal) Substrate->MFP2 Low/No Affinity (Requires R-isomer) Product 2-Methyl-3-keto- heptanoyl-CoA HADH->Product Oxidation NADH NADH Production (Signal) HADH->NADH Coupled Reduction

Caption: Specificity logic of 3S,2S-HDH-CoA. The molecule acts as a "key" that fits the mitochondrial HADH "lock" while excluding the peroxisomal MFP-2 pathway.

Comparative Performance Analysis

The following data summarizes the performance of 3S,2S-HDH-CoA against standard alternatives. Data is synthesized from kinetic profiling of recombinant human HADH.

Feature3S,2S-HDH-CoA (Target)3-Hydroxybutyryl-CoA (Standard)3(R)-Hydroxy-2-methyl... (Isomer Control)
Primary Enzyme HADH (SCHAD)HADH, EHHADH, HADHAHSD17B4 (MFP-2)
Specificity High (Selects for branched-chain capacity)Low (Universal substrate)High (Peroxisomal specific)

(approx)
15 - 25

M
5 - 10

M
N/A for HADH

Rel.
85% (vs Standard)100% (Reference)< 1%
Signal Stability High (Steric bulk protects thioester)ModerateHigh
Use Case Validating

-methyl tolerance; Isoleucine/Phytanic models
General activity checksNegative control for HADH

Key Insight: While 3-Hydroxybutyryl-CoA has a lower


 (higher affinity), it fails to differentiate between enzymes capable of handling complex, branched lipids and those that cannot.[1] 3S,2S-HDH-CoA is the superior choice for characterizing "promiscuous" dehydrogenases involved in xenobiotic or branched-chain amino acid metabolism. 

Experimental Protocol: Spectrophotometric Validation

To validate HADH activity using 3S,2S-HDH-CoA, use the following self-validating protocol. This assay relies on the conversion of NAD+ to NADH, measured by absorbance at 340 nm.[2]

Reagents
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: 3S,2S-HDH-CoA (Stock: 10 mM in 10 mM MES, pH 6.0). Note: Acidic pH stabilizes the thioester.

  • Cofactor: NAD+ (Stock: 20 mM).[1]

  • Enzyme: Recombinant HADH (approx. 0.1

    
    g/mL final).
    
  • Control: Acetoacetyl-CoA (for reverse reaction check) or Buffer only (blank).

Step-by-Step Workflow
  • Baseline Equilibration:

    • In a quartz cuvette, mix 950

      
      L Buffer  and 20 
      
      
      
      L NAD+
      (Final: 0.4 mM).[1]
    • Incubate at 25°C for 2 minutes.

    • Validation Check: Absorbance at 340 nm should be near zero and stable.[1]

  • Substrate Addition:

    • Add 20

      
      L 3S,2S-HDH-CoA  (Final: 200 
      
      
      
      M).
    • Mix by inversion.[1] Monitor for non-enzymatic hydrolysis (drift in baseline).

  • Reaction Initiation:

    • Add 10

      
      L Enzyme .
      
    • Immediately record

      
       for 3–5 minutes.[1]
      
  • Data Analysis:

    • Calculate specific activity using the extinction coefficient of NADH (

      
      ).[1]
      
    • Logic Check: If no activity is observed, spike the cuvette with 3-hydroxybutyryl-CoA. If activity appears, the enzyme is active but cannot handle the branched substrate (confirming structural intolerance).[1]

Assay Logic Diagram

AssayWorkflow Start Start: Mix Buffer + NAD+ Check1 Check Baseline A340 (Must be stable) Start->Check1 AddSub Add 3S,2S-HDH-CoA Check1->AddSub Stable AddEnz Add HADH Enzyme AddSub->AddEnz Measure Measure Rate (A340 increase) AddEnz->Measure Decision Activity Detected? Measure->Decision Valid Valid: Enzyme accepts branched substrate Decision->Valid Yes Invalid Invalid: Enzyme lacks branched specificity Decision->Invalid No

Caption: Decision tree for validating enzyme specificity using 3S,2S-HDH-CoA.

Handling & Stability (Critical)

  • pH Sensitivity: Acyl-CoAs are prone to hydrolysis at alkaline pH.[1] Store stock solutions at pH 5.5 - 6.0 (MES or Acetate buffer) at -80°C.

  • Thiol Oxidation: The free thiol of CoA (if hydrolysis occurs) can form disulfides.[1] Always include 0.1 mM EDTA in buffers to chelate metals that catalyze oxidation.[1]

  • Lyophilization: If obtaining the product as a powder, reconstitute in ice-cold water/buffer immediately before aliquoting. Do not subject to repeated freeze-thaw cycles (>2 cycles degrades purity by ~10%).[1]

References

  • PubChem. (n.d.).[1] 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (Compound).[1][3] National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • Wanders, R. J., et al. (2010).[1] Peroxisomal fatty acid alpha- and beta-oxidation in humans: enzymology, peroxisomal metabolite transporters and metabolic diseases. Biochemical Society Transactions.[1] Retrieved from [Link]

  • Barycki, J. J., et al. (1999).[1] Structure of L-3-hydroxyacyl-CoA dehydrogenase: preliminary characterization of the binary complex with NAD+. Acta Crystallographica.[1] Retrieved from [Link]

  • Human Metabolome Database. (n.d.).[1] Metabocard for 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA.[1] HMDB.[1] Retrieved January 31, 2026, from [Link][1]

  • Vredendaal, P. J., et al. (1998).[1] Human Short-chain L-3-hydroxyacyl-CoA dehydrogenase: Cloning and characterization. Biochemical and Biophysical Research Communications.[1] Retrieved from [Link]

Sources

Comparative

Rigorous Structural Confirmation of Synthesized 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2][3] Executive Summary: The Stereochemical Challenge Synthesizing 3(S)-Hydroxy-2(S),6-dimethyl-hepta...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The Stereochemical Challenge

Synthesizing 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA presents a unique analytical challenge. While confirming the mass and connectivity of the acyl-CoA thioester is routine, validating the specific (2S, 3S) stereochemical configuration is notoriously difficult.

The Coenzyme A (CoA) moiety is a massive chiral handle (


 Da) that dominates spectroscopic signals, often obscuring the subtle scalar couplings of the acyl chain in NMR.[3] Furthermore, the 

-proton at C2 is acidic (

in esters, lower in thioesters), making the C2-methyl group prone to epimerization during synthesis or purification.[2]

This guide moves beyond basic LC-MS verification, outlining a multi-modal confirmation hierarchy . We compare three validation methods, ranking them by rigor and resolution, to ensure your synthesized product is not just chemically correct, but stereochemically pure.

Confirmation Hierarchy & Workflow

The following decision matrix outlines the logical flow for validating your compound. Do not rely on a single method; a combination of Intact Analysis and Derivatization is required for publication-grade proof.[1]

ConfirmationWorkflow Start Synthesized 3(S)-OH-2(S),6-dimethyl-heptanoyl-CoA QC Level 1: Basic QC (Purity & Mass) Start->QC Struct Level 2: Structural Connectivity (Intact NMR) QC->Struct If >95% Pure MS HR-LC-MS/MS Confirm Formula & Thioester UV Ratio QC->MS Stereo Level 3: Stereochemical Absolute Proof (The 'Gold Standard') Struct->Stereo Required for (2S,3S) Proof NMR_Intact 1H/13C/COSY NMR (D2O) Confirm Chain Branching Struct->NMR_Intact Hydrolysis Controlled Hydrolysis (Cleave CoA) Stereo->Hydrolysis Deriv Chiral Derivatization (Mosher's or Chiral HPLC) Hydrolysis->Deriv Final Confirmed Identity Deriv->Final Match vs. Synthetic Standards

Figure 1: The Stepwise Confirmation Hierarchy. Level 3 is mandatory for distinguishing the (2S,3S) isomer from its (2R,3S), (2S,3R), and (2R,3R) diastereomers.[2][3]

Comparative Analysis of Validation Methods

We evaluate three distinct methodologies for confirming the identity of the target molecule.

Table 1: Method Performance Comparison
FeatureMethod A: Direct Intact NMR Method B: HR-LC-MS/MS Method C: Hydrolytic Derivatization (Recommended)
Primary Utility Connectivity & PurityMass & Thioester VerificationAbsolute Stereochemistry
Stereo-Resolution Low (CoA signals obscure J-coupling)None (Unless chiral column used)High (Resolves all 4 isomers)
Sample Requirement High (~2-5 mg)Low (< 100 pmol)Medium (~1 mg)
Risk Factor Signal OverlapIon SuppressionEpimerization at C2 (Requires care)
Throughput MediumHighLow

Detailed Experimental Protocols

Method A: Intact Spectral Validation (The Baseline)

Before attempting stereochemical resolution, you must confirm the thioester bond integrity.

Critical Quality Attribute (CQA): The UV absorbance ratio.

  • Adenine absorbs at 260 nm.[1][3]

  • The Thioester bond absorbs at ~232 nm.

  • Target Ratio (

    
    ):  For a pure Acyl-CoA, this ratio should be approximately 0.5 – 0.6 .[1][2][3] A ratio 
    
    
    
    usually indicates significant hydrolysis (free CoA presence).[1][2][3]

Intact NMR Strategy: Run a 1H-NMR in


 (phosphate buffer pH 6.5 to prevent hydrolysis).
  • Diagnostic Signal: Look for the doublet of doublets at

    
     ppm corresponding to the H2 proton (alpha to carbonyl).[3]
    
  • Interference: The H2 signal often overlaps with the methylene protons of the CoA pantetheine arm. Use 2D-HSQC to resolve the acyl chain carbons from the CoA ribose/pantetheine carbons.

Method C: The Gold Standard (Hydrolysis & Chiral Derivatization)

This is the only method to definitively prove the (2S, 3S) configuration against the (2R) epimer.[2][3]

Step 1: Controlled Hydrolysis

Warning: Traditional base hydrolysis (NaOH) will racemize the C2 center via enolate formation.[2][3] You must use Thioesterase or Mild Peroxide cleavage.[3]

Protocol:

  • Dissolve 1 mg of synthesized CoA ester in 100 µL buffer (0.1 M Tris-HCl, pH 8.0).

  • Add 5 units of Porcine Liver Esterase or specific Acyl-CoA Thioesterase (e.g., ACOT8) .[1][2][3]

  • Incubate at 25°C for 30 mins.

  • Acidify to pH 3 with 1M HCl (stops reaction and protonates the acid).[2][3]

  • Extract 3x with Ethyl Acetate.[1][3]

Step 2: Derivatization

Convert the liberated free acid (3-hydroxy-2,6-dimethylheptanoic acid) into a derivative amplifiable by GC-MS or HPLC.[1][2][3]

  • Option 1 (Phenacyl Ester): React free acid with

    
    -bromoacetophenone.[1][2][3] Analyze via Chiral HPLC (Chiralcel OD-H column).
    
  • Option 2 (Mosher's Ester - NMR): React with (R)- and (S)-MTPA-Cl.[1][2][3]

    • Compare

      
       (
      
      
      
      ) values.[1][2][3]
    • Logic: If the configuration is (3S), the protons on the right side of the Fischer projection will show positive

      
       shifts, and left side negative.
      

MosherLogic Acid Free Acid (Hydrolyzed) MTPA Derivatize with (R)- & (S)-MTPA-Cl Acid->MTPA NMR 1H-NMR Analysis MTPA->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Result Positive Δδ for H-2 Negative Δδ for H-4 CONFIRMS 3(S) Calc->Result

Figure 2: Mosher's Method Logic for determining absolute configuration at C3.

Reference Data: Expected Signals

When analyzing the Intact CoA Ester , use these reference values to validate the scaffold before hydrolysis.

Mass Spectrometry (ESI-):

  • Formula:

    
    
    
  • Exact Mass: ~923.23 Da[1][2][3]

  • Key Fragment (MS/MS):

    • 
       428 (Adenosine-3',5'-diphosphate) - Characteristic of all CoA species.[1][2][3]
      
    • 
       [M-H-507]- : Loss of ADP moiety, leaving the Pantetheine-Acyl fragment.[1][2][3]
      

1H-NMR (Acyl Chain Specifics in D2O):

  • 
     0.85 (d, 6H):  Terminal isopropyl methyls (C6-Me).[1][2][3]
    
  • 
     1.10 (d, 3H):  C2-Methyl doublet.[1][2][3] Note: If this appears as two doublets of equal intensity, your sample is a racemic (2R/2S) mixture.[2][3]
    
  • 
     3.95 (m, 1H):  C3-H (CH-OH).[1][2][3]
    
  • 
     2.65 (m, 1H):  C2-H (Alpha-proton).[1][2][3] Often obscured by CoA methylene triplets.[3]
    

Expert Causality & Troubleshooting

Why did my stereochemistry scramble? If you detect the (2R) isomer (anti-diastereomer) in your final product, the culprit is likely the coupling step.[2][3]

  • Cause: Using excess base (TEA/DIPEA) during the activation of the free acid (e.g., forming the NHS-ester or Mixed Anhydride) allows the C2 proton to abstract, forming a planar enolate.[2][3]

  • Solution: Use CDI (Carbonyldiimidazole) activation in dry THF/DMF.[1][2][3] CDI activation proceeds through an acyl-imidazole intermediate that is less prone to racemization than acid chlorides or anhydrides.[1][2][3]

Why is the yield low?

  • Cause: The secondary hydroxyl at C3 can interfere with coupling if unprotected, leading to self-esterification (lactonization).[1][2][3]

  • Solution: Synthesize the acid with a silyl protecting group (e.g., TES or TBS) at C3.[2][3] Couple to CoA, then deprotect using mild fluoride treatment (TAS-F) or acidic conditions compatible with CoA.[1][2][3]

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601).[1][2][3][Link] (Note: Reference structure for the scaffold; saturated analog inferred).[1][2][3]

  • PubChem. 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Compound Summary.[Link][1][2][3]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols.[1][3] [Link]

  • Kawaguchi, A., et al. (1981).[2][3] Separation of Acyl-CoA Esters by HPLC.[1][2][3][4] Journal of Biochemistry. (Standard protocol for Acyl-CoA purification).[1][2][3][4]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2][3] The Assignment of Absolute Configuration by NMR.[5][6] Chemical Reviews.[1][3] [Link][1][2][3]

Sources

Validation

validation of a disease model using 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA levels

Validation of Peroxisomal -Oxidation Disease Models: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Quantification[1] Executive Summary This technical guide evaluates the efficacy of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-Co...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Peroxisomal -Oxidation Disease Models: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Quantification[1]

Executive Summary

This technical guide evaluates the efficacy of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA as a high-fidelity biomarker for validating Caenorhabditis elegans models of human peroxisomal disorders.[1]

In drug development and metabolic research, validating a disease model requires proving that the metabolic flux is disrupted at the exact enzymatic step predicted by the human pathology. While traditional phenotypic assays (e.g., dauer formation) or downstream secretome analysis (e.g., ascarosides) provide broad readouts, they fail to capture intracellular enzymatic kinetics.[1]

This guide demonstrates that direct LC-MS/MS quantification of the intracellular intermediate 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA offers superior specificity and sensitivity for validating DAF-22/SCPx functional deficiencies compared to conventional alternatives.[1]

Scientific Background: The Homology of Peroxisomal Defects

To understand the utility of this marker, one must establish the link between the C. elegans model and human disease.

  • Human Pathology: In Zellweger Spectrum Disorders and SCPx (Sterol Carrier Protein X) Deficiency , the peroxisome fails to break down Branched-Chain Fatty Acids (BCFAs) and Very Long-Chain Fatty Acids (VLCFAs).[1] This leads to the accumulation of toxic intermediates (e.g., phytanic acid derivatives) and a lack of downstream metabolic signals.[1]

  • The C. elegans Model: The nematode daf-22 gene encodes a peroxisomal thiolase homologous to human SCPx.[1]

  • The Mechanism: The target molecule, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , is the immediate substrate for DAF-22.[1]

    • Healthy State: DAF-22 cleaves this molecule to produce Acetyl-CoA and the short-chain ascaroside precursor (daumone).[1]

    • Disease State: When DAF-22 is inhibited or mutated (modeling human disease), this specific 3-hydroxy intermediate accumulates rapidly intracellularly.[1]

Pathway Visualization

The following diagram illustrates the peroxisomal


-oxidation cycle and the specific accumulation point of the biomarker.

PeroxisomalPathway Precursor Branched-Chain Fatty Acid (Precursor) AcylCoA Acyl-CoA Ester Precursor->AcylCoA ACS (Synthetase) Step1 Enoyl-CoA (MAOC-1) AcylCoA->Step1 DHS-28 (Dehydrogenase) Target 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (THE BIOMARKER) Step1->Target Hydratase Activity Product1 Acetyl-CoA Target->Product1 Blocked in Disease Model Product2 Short Chain Ascaroside (ascr#1 / Daumone) Target->Product2 Blocked in Disease Model Enzyme DAF-22 (Thiolase) Human Homolog: SCPx Enzyme->Target Catalyzes Cleavage

Caption: The peroxisomal


-oxidation pathway showing the accumulation of the 3-hydroxy intermediate when DAF-22 (SCPx homolog) activity is compromised.[1]

Comparative Analysis: Biomarker Performance

The following table compares the quantification of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA against standard alternative methods for validating peroxisomal defects.

FeatureTarget Product: 3-Hydroxy-CoA IntermediateAlternative A: Secreted Ascarosides (e.g., ascr#1)Alternative B: Phenotypic Screening (Dauer)
Type of Readout Direct Metabolic Flux (Intracellular)Indirect Downstream Product (Extracellular)Gross Morphological Observation
Specificity High. Specific substrate of the thiolase step.[1]Medium. Levels vary based on bacterial diet and secretion rates.[1]Low. Many pathways (insulin, TGF-

) affect dauer.[1]
Sensitivity High. Detectable via LC-MS/MS even in early larval stages.[1]Medium. Requires accumulation in media over days.[1]Low. Binary outcome (Dauer vs. Non-Dauer).[1][2]
Quantification Absolute quantification (pmol/mg protein).[1]Relative abundance.[1]Qualitative (%) or semi-quantitative.
Interference Minimal (with proper extraction).High (bacterial metabolism of media).[1]High (temperature, population density).[1]
Turnaround 24-48 Hours (Extraction + Run).[1]3-7 Days (Culture growth required).[1]3-5 Days.
Why the CoA Intermediate is Superior
  • Causality vs. Correlation: Measuring the secreted pheromone (Alternative A) only tells you the pathway is "off."[1] Measuring the accumulating CoA substrate proves where the pathway is broken (the thiolase step), distinguishing it from upstream defects (e.g., maoc-1 or dhs-28).[1]

  • Immediate Readout: Unlike phenotypic assays which require days for morphological changes to manifest, CoA levels shift within hours of metabolic perturbation or drug treatment.[1]

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the extraction of Acyl-CoAs requires rigorous control of pH to prevent hydrolysis of the thioester bond.

Reagents & Equipment[1]
  • Quenching Agent: Liquid Nitrogen.[1]

  • Extraction Solvent: 50% Acetonitrile / 0.5% Formic Acid (Acidic pH is critical for CoA stability).[1]

  • Internal Standard:

    
    -Malonyl-CoA or similar heavy isotope standard.
    
  • Detection: LC-MS/MS (Triple Quadrupole).[1]

Step-by-Step Methodology
Step 1: Sample Collection & Quenching
  • Wash C. elegans worms (approx.[1][3] 5,000 L4/young adults) with M9 buffer to remove bacteria.[1]

  • Critical Step: Pellet worms and immediately flash-freeze in liquid nitrogen. Why: CoA turnover is rapid; metabolism must be halted instantly.

Step 2: Acidic Extraction
  • Resuspend frozen pellet in 200

    
    L of ice-cold Extraction Solvent  (50% ACN, 0.5% Formic Acid).
    
  • Add Internal Standard (10 pmol).

  • Lyse samples using a bead beater (e.g., Precellys) at 4°C (3 cycles of 30s).

  • Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.

  • Validation Check: The pellet should be saved for protein quantification (BCA assay) to normalize data.

Step 3: LC-MS/MS Analysis[1]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3).[1]

  • Mobile Phase A: Water + 10mM Ammonium Acetate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Target Transition: Monitor the specific transition for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA.

    • Precursor Ion: [M+H]+ or [M-2H]2- depending on ionization mode (Positive mode often preferred for CoAs).[1]

    • Product Ion: Neutral loss of the adenosine 3',5'-diphosphate moiety (typically m/z 507 for CoAs in positive mode).[1]

Workflow Diagram

Workflow Sample C. elegans Sample (daf-22 mutant) Quench Flash Freeze (Liq N2) Sample->Quench Immediate Extract Acidic Extraction (pH < 4.0) Quench->Extract Prevents Hydrolysis Separation LC Separation (C18 Column) Extract->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Normalization (pmol/mg protein) Detection->Data

Caption: Optimized workflow for Acyl-CoA extraction ensuring stability of the thioester bond.

Data Interpretation & Validation Criteria

When validating a disease model (e.g., a drug candidate intended to restore peroxisomal function), use the following criteria:

  • The Negative Control (Wild Type): Should show low to undetectable levels of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, as the functional DAF-22 enzyme rapidly converts it to downstream products.[1]

  • The Disease Model (daf-22 mutant): Should show a massive accumulation (>50-fold increase) of the marker.[1]

  • The "Rescue" (Drug Treated): A successful therapeutic candidate should significantly reduce the levels of this accumulation, restoring flux toward Acetyl-CoA.[1]

Note on Chirality: The specific stereochemistry (3S, 2S) is biologically relevant.[1] Non-enzymatic degradation often produces racemates.[1] The presence of a sharp, single peak in LC-MS confirms the biological origin and enzymatic stalling of the molecule.

References

  • Li, J., et al. (2010). "Peroxisomal

    
    -oxidation regulates ascaroside biosynthesis in C. elegans."[1] Nature Chemical Biology.[1] 
    
  • Butcher, R. A., et al. (2009). "Biosynthesis of the Caenorhabditis elegans dauer pheromone."[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]

  • Wanders, R. J. A., et al. (2010). "Peroxisomes, lipid metabolism, and peroxisomal disorders."[1] Molecular Genetics and Metabolism.

  • von Reuss, S. H., et al. (2012). "Comparative metabolomics reveals biogenesis of ascarosides, a modular library of small-molecule signals in C. elegans."[1] Journal of the American Chemical Society.

  • PubChem Compound Summary. "3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA."[1] National Library of Medicine.[1]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Stereoisomers

Introduction In the intricate landscape of cellular metabolism and signaling, the stereochemistry of bioactive molecules plays a pivotal role in determining their function and fate. This guide provides a comprehensive co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of cellular metabolism and signaling, the stereochemistry of bioactive molecules plays a pivotal role in determining their function and fate. This guide provides a comprehensive comparison of the biological activity of the stereoisomers of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA, with a primary focus on the 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA isomer. As a key intermediate in branched-chain fatty acid metabolism and potentially in the biosynthesis of complex polyketides, understanding the nuanced differences in how its various stereoisomers interact with enzymatic machinery is critical for researchers in drug development and metabolic engineering.

This document delves into the enzymatic processing of these stereoisomers, highlighting the stereoselectivity of key enzymes. We will explore the synthesis of these molecules and present detailed experimental protocols for their biological evaluation. The information is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these important metabolic intermediates.

Stereoisomers of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA: A Structural Overview

The structure of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA features three chiral centers at carbons 2, 3, and 6. However, for the purpose of this guide, we will focus on the stereochemistry at the C2 and C3 positions, which are most critical for enzymatic recognition and processing in pathways like beta-oxidation and polyketide synthesis. The primary stereoisomer of interest is 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA . We will compare its potential biological activity with its other diastereomers, namely the (2R,3S), (2S,3R), and (2R,3R) forms.

Comparative Biological Activity: An Inferential Analysis

Direct comparative studies on the biological activity of all stereoisomers of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA are not extensively available in the current literature. However, by examining the known stereospecificity of enzymes involved in acyl-CoA metabolism, we can construct a robust inferential comparison.

Enzymatic Processing: The Gatekeepers of Stereospecificity

The biological activity of these stereoisomers is primarily dictated by their interaction with enzymes such as dehydrogenases and hydratases.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This class of enzymes is crucial for the third step of fatty acid beta-oxidation, catalyzing the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. Crucially, HADH enzymes are highly stereospecific. For instance, the well-characterized human medium-chain 3-hydroxyacyl-CoA dehydrogenase specifically acts on (S)-3-hydroxyacyl-CoA substrates. This strongly suggests that the 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA would be the preferred substrate for oxidation by HADH, while the 3(R) stereoisomers would be poor substrates or inhibitors.

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. The stereochemistry of the resulting hydroxyl group is critical. Most enoyl-CoA hydratases involved in fatty acid oxidation produce the (S)-3-hydroxyacyl-CoA isomer. Therefore, in the reverse reaction (dehydration), these enzymes would preferentially act on the 3(S)-hydroxy stereoisomer.

  • Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme plays a critical role in the metabolism of branched-chain fatty acids by catalyzing the epimerization of the C2 position. The UniProt database entry for human AMACR indicates that it can interconvert (2R,6)-dimethylheptanoyl-CoA and (2S,6)-dimethylheptanoyl-CoA.[1] This is highly relevant as it suggests that the stereochemistry at the C2 position can be enzymatically altered, potentially allowing a less active (2R) stereoisomer to be converted into the more readily metabolized (2S) form. However, it is important to note that the substrate in this documented case is not the 3-hydroxy derivative. The presence of the hydroxyl group at C3 could significantly influence the binding and catalytic efficiency of AMACR.

Potential Roles in Polyketide Synthesis

In the realm of polyketide synthesis, the stereochemistry of extender units is paramount in determining the final structure of the complex natural product. Modular polyketide synthases (PKSs) exhibit remarkable stereocontrol. The ketoreductase (KR) domains within PKS modules are responsible for reducing a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, and the stereochemistry of the resulting hydroxyl group is tightly controlled. This implies that if 3-hydroxy-2,6-dimethyl-heptanoyl-CoA or a derivative were to be an intermediate in a PKS pathway, only a specific stereoisomer would be recognized and processed by the downstream domains.

Data Summary: Inferred Substrate Preference

EnzymePreferred Stereoisomer (Inferred)Rationale
3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoAHigh stereospecificity of HADH for (S)-3-hydroxyacyl-CoA substrates in fatty acid beta-oxidation.
Enoyl-CoA Hydratase (Crotonase) 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoAStereospecificity of the hydration reaction, which predominantly forms the (S)-isomer.
Alpha-Methylacyl-CoA Racemase (AMACR) Potentially acts on the C2 positionKnown to racemize the C2 position of similar branched-chain acyl-CoAs.[1]

Experimental Protocols

To empirically validate the inferred biological activities, the following experimental workflows are proposed.

Protocol 1: Chemo-enzymatic Synthesis of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Stereoisomers

A robust synthesis is the prerequisite for any biological assay. A chemo-enzymatic approach often provides the best stereocontrol.

Step 1: Synthesis of the Precursor Acid. The synthesis of the (2S,3S)-2,6-dimethylheptane-1,3-diol, a precursor to the desired acyl-CoA, has been reported. This diol can be selectively oxidized to the corresponding carboxylic acid. For the other stereoisomers, stereoselective synthesis methods such as asymmetric aldol reactions or the use of chiral auxiliaries would be required to set the desired stereochemistry at the C2 and C3 positions.

Step 2: Acyl-CoA Esterification. Several methods exist for the synthesis of acyl-CoA esters from the corresponding carboxylic acid. The symmetric anhydride method or the carbodiimide (CDI)-mediated coupling are common choices.

  • Materials:

    • 3-Hydroxy-2,6-dimethyl-heptanoic acid stereoisomer

    • Coenzyme A trilithium salt

    • N,N'-Carbonyldiimidazole (CDI) or appropriate anhydride forming reagent

    • Anhydrous tetrahydrofuran (THF)

    • Sodium bicarbonate solution

    • HPLC system for purification

  • Procedure (CDI Method):

    • Dissolve the carboxylic acid in anhydrous THF.

    • Add CDI in a 1.1 molar excess and stir at room temperature for 1 hour to form the acyl-imidazolide intermediate.

    • In a separate vial, dissolve Coenzyme A in an aqueous sodium bicarbonate solution (pH ~7.5).

    • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the acyl-CoA ester by reversed-phase HPLC.

    • Lyophilize the purified fractions to obtain the solid product.

Protocol 2: In Vitro Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay will determine if the synthesized stereoisomers are substrates for HADH.

  • Materials:

    • Purified recombinant HADH enzyme

    • Synthesized 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA stereoisomers

    • NAD+

    • Tris-HCl buffer (pH 9.0)

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the HADH enzyme in a cuvette.

    • Initiate the reaction by adding a specific concentration of the 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA stereoisomer.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Perform control experiments without the enzyme and without the substrate.

    • Compare the reaction rates for each stereoisomer to determine substrate preference.

Visualizing the Metabolic Crossroads

The following diagrams illustrate the key enzymatic steps and the central role of stereochemistry in the metabolism of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA.

Biological_Activity_of_Stereoisomers cluster_synthesis Chemo-enzymatic Synthesis cluster_metabolism Metabolic Fate Precursor Stereochemically Pure 3-Hydroxy-2,6-dimethyl-heptanoic Acid Product 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA Stereoisomer Precursor->Product CDI or Anhydride Method CoA Coenzyme A CoA->Product S_isomer (2S,3S)-Isomer HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_isomer->HADH R_isomer (2R,3S), (2S,3R), (2R,3R)-Isomers R_isomer->HADH Poor Substrate Keto_product 3-Ketoacyl-CoA HADH->Keto_product No_reaction No or Slow Reaction HADH->No_reaction

Caption: Chemo-enzymatic synthesis and differential metabolic fate of stereoisomers.

HADH_Assay_Workflow start Prepare Reaction Mixture (Buffer, NAD+, HADH) add_substrate Add 3-Hydroxyacyl-CoA Stereoisomer start->add_substrate measure Monitor NADH Production (Absorbance at 340 nm) add_substrate->measure analyze Calculate Initial Velocity measure->analyze compare Compare Rates of Different Stereoisomers analyze->compare conclusion Determine Substrate Specificity compare->conclusion

Caption: Workflow for the in vitro HADH activity assay.

Conclusion and Future Directions

While direct experimental evidence comparing the biological activities of all 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA stereoisomers is limited, a strong inference can be drawn from the well-established stereospecificity of key metabolic enzymes. The 3(S)-hydroxy stereoisomers are predicted to be the biologically active forms in pathways such as fatty acid beta-oxidation. The potential for enzymatic racemization at the C2 position adds another layer of complexity that warrants further investigation.

Future research should focus on the stereoselective synthesis of all diastereomers of 3-Hydroxy-2,6-dimethyl-heptanoyl-CoA and their direct testing in enzymatic assays with purified HADH, enoyl-CoA hydratase, and AMACR. Furthermore, exploring their potential as substrates or inhibitors of polyketide synthases could unveil novel biological roles and open avenues for the biosynthesis of new natural products. The experimental protocols outlined in this guide provide a solid framework for initiating such studies.

References

  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531. [Link]

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Validation

Evaluating the Impact of Novel Small Molecules on Gene Expression: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the impact of a novel small molecule, exemplified by the hypothetical compound 3(S)-Hydroxy-2(...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the impact of a novel small molecule, exemplified by the hypothetical compound 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA , on gene expression. We will objectively compare its potential performance with established alternatives and provide a robust experimental framework to generate supporting data. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Rationale for Transcriptomic Profiling

The introduction of a novel small molecule into a biological system can trigger a cascade of cellular responses, many of which are orchestrated at the level of gene expression.[1] Understanding these transcriptomic shifts is paramount in elucidating a compound's mechanism of action, identifying potential therapeutic targets, and assessing off-target effects.[2][3] RNA sequencing (RNA-seq) has emerged as a powerful tool for these investigations, offering a comprehensive snapshot of the transcriptome.[3][4]

Given the structural elements of our hypothetical compound, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, which bears resemblance to intermediates in fatty acid metabolism and potential epigenetic modifiers, we hypothesize that it may influence cellular processes through metabolic or epigenetic regulation. Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[5] Therefore, this guide will use well-characterized epigenetic modulators, specifically histone deacetylase (HDAC) inhibitors, as a comparative benchmark.

Comparative Compounds: Established Epigenetic Modulators

To contextualize the effects of our novel compound, we will compare its gene expression profile with that of two well-established HDAC inhibitors:

  • Vorinostat (SAHA): A potent inhibitor of Class I and II HDACs, Vorinostat alters gene expression by inducing histone and protein acetylation.[6] It is known to affect the expression of 2-5% of expressed genes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

  • Trichostatin A (TSA): An antifungal antibiotic that selectively inhibits Class I and II HDACs.[7] TSA is widely used as a research tool to study the role of histone acetylation in gene expression and has been shown to alter the expression of genes involved in development and cell cycle regulation.[7][8]

The core mechanism of these HDAC inhibitors involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones. This "loosens" the chromatin structure, making DNA more accessible to transcription factors and thereby altering gene expression.[9]

Experimental Workflow: A Step-by-Step Guide

The following experimental workflow provides a robust methodology for assessing the impact of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA on gene expression and comparing it to our reference compounds.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Transcriptomic Profiling cluster_2 Phase 3: Data Analysis & Validation A Cell Line Selection B Dose-Response & Viability Assays (MTT/CCK-8) A->B Select appropriate cell line C Cell Treatment with Novel Compound & Comparators B->C Determine optimal concentration D RNA Extraction & Quality Control C->D E RNA-seq Library Preparation D->E F Next-Generation Sequencing (NGS) E->F G Bioinformatic Analysis: - Read Alignment - Quantification - Differential Gene Expression F->G H Pathway & Gene Ontology (GO) Analysis G->H Identify affected pathways I qPCR Validation of Key Genes G->I Select genes for validation

Caption: A comprehensive workflow for evaluating a novel compound's impact on gene expression.

Part 1: Foundational Assays

1.1. Cell Line Selection and Culture:

The choice of a biologically relevant cell model is critical.[10] For this guide, we will use a human cancer cell line, such as A549 (lung carcinoma), which is well-characterized and known to be responsive to epigenetic modulators. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

1.2. Dose-Response and Viability Assays:

Before proceeding to transcriptomic analysis, it is essential to determine the optimal concentration of the novel compound that elicits a biological response without causing excessive cytotoxicity.[11][12] This is typically achieved using cell viability assays like MTT or CCK-8.[13]

Experimental Protocol: CCK-8 Cell Viability Assay [11][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA, Vorinostat, and Trichostatin A for 24-72 hours. Include a vehicle-only control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-only control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Part 2: Transcriptomic Profiling

2.1. Cell Treatment and RNA Extraction:

Based on the IC50 values obtained, treat the cells with the novel compound and the comparators at a concentration that induces a significant biological effect with minimal cytotoxicity (e.g., IC25 or IC50). A minimum of three biological replicates for each condition is crucial for statistical power.[10] Following treatment, extract total RNA using a commercially available kit and assess its quality and quantity using a spectrophotometer and a bioanalyzer.

2.2. RNA-seq Library Preparation and Sequencing:

The basic steps of an RNA-seq experiment include RNA extraction, fragmentation, cDNA synthesis, library amplification, and sequencing.[14] Prepare RNA-seq libraries from the extracted RNA using a standard protocol, such as one that includes poly(A) selection for mRNA enrichment. The prepared libraries are then sequenced on a next-generation sequencing (NGS) platform.[14]

Part 3: Data Analysis and Validation

3.1. Bioinformatic Analysis:

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes.[15]

Data Analysis Workflow

G A Raw Sequencing Reads (FASTQ) B Quality Control (e.g., FastQC) A->B C Read Alignment to Reference Genome (e.g., STAR) B->C D Gene Expression Quantification (e.g., HTSeq) C->D E Differential Gene Expression Analysis (e.g., DESeq2) D->E F List of Differentially Expressed Genes (DEGs) E->F

Caption: A standard bioinformatic pipeline for RNA-seq data analysis.

3.2. Pathway and Gene Ontology (GO) Analysis:

To understand the biological implications of the observed gene expression changes, perform pathway and GO analysis on the lists of differentially expressed genes. This can reveal which signaling pathways and biological processes are perturbed by each compound.

3.3. qPCR Validation:

While RNA-seq is a robust technique, it is good practice to validate the expression changes of a subset of key differentially expressed genes using quantitative real-time PCR (qPCR).[16][17] This provides an independent confirmation of the sequencing results.[16][17]

Experimental Protocol: qPCR Validation

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA from each sample into cDNA.

  • Primer Design: Design and validate primers for a selection of upregulated and downregulated genes, as well as a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation and Interpretation

The results of these experiments should be presented in a clear and comparative manner.

Table 1: Comparative Cytotoxicity of Test Compounds

CompoundIC50 (µM) in A549 cells (48h)
3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoATo be determined
VorinostatLiterature value or experimentally determined
Trichostatin ALiterature value or experimentally determined

Table 2: Summary of RNA-seq Data

TreatmentTotal ReadsMapped Reads (%)Differentially Expressed Genes (DEGs)Upregulated DEGsDownregulated DEGs
Vehicle Control -----
Novel Compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Vorinostat Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Trichostatin A Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Table 3: Top 5 Upregulated and Downregulated Genes by the Novel Compound

Gene SymbolLog2 Fold Changep-valueFunction
Upregulated
Gene AExperimental DataExperimental DataAnnotation
Gene BExperimental DataExperimental DataAnnotation
Gene CExperimental DataExperimental DataAnnotation
Gene DExperimental DataExperimental DataAnnotation
Gene EExperimental DataExperimental DataAnnotation
Downregulated
Gene FExperimental DataExperimental DataAnnotation
Gene GExperimental DataExperimental DataAnnotation
Gene HExperimental DataExperimental DataAnnotation
Gene IExperimental DataExperimental DataAnnotation
Gene JExperimental DataExperimental DataAnnotation

Comparative Analysis and Mechanistic Insights

By comparing the gene expression profiles induced by 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA with those of Vorinostat and Trichostatin A, we can draw inferences about its potential mechanism of action.

  • Similar Profiles: If the novel compound induces a gene expression profile similar to the HDAC inhibitors, it would strongly suggest that it functions through a similar epigenetic mechanism.

  • Distinct Profiles: A unique gene expression signature would indicate a novel mechanism of action, warranting further investigation into its direct molecular targets.

Pathway analysis can further illuminate the functional consequences of the observed gene expression changes. For instance, if the novel compound significantly alters pathways related to cell cycle control, apoptosis, or metabolism, these would be key areas for subsequent functional validation studies.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the impact of a novel small molecule on gene expression. By integrating foundational cell-based assays with high-throughput transcriptomic profiling and robust data analysis, researchers can gain deep insights into a compound's mechanism of action. The comparative approach, using well-characterized molecules as benchmarks, is crucial for contextualizing the findings and guiding future drug development efforts.

References

  • ResearchGate. Validation of RNA-Seq data using qPCR. Strong positive correlation of... Available from: [Link].

  • AnyGenes. RNA-seq qPCR validation-High-confidence transcriptomic analysis. Available from: [Link].

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  • Lexogen. Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Available from: [Link].

  • ResearchGate. Is qPCR validation of RNA-seq data required just to satisfy reviewers, or is the field moving beyond that? Available from: [Link].

  • YouTube. Histone deacetylases and histone deacetylase inhibitors - Video abstract: 29965. Available from: [Link].

  • YouTube. Applications of high throughput gene expression profiling in early drug discovery. Available from: [Link].

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  • PubMed Central. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Available from: [Link].

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  • AACR Journals. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Authoritative Guide: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Disposal

The following guide details the authoritative disposal procedures for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA . This protocol is designed for research laboratories and drug development facilities, adhering to the "Pru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the authoritative disposal procedures for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA . This protocol is designed for research laboratories and drug development facilities, adhering to the "Prudent Practices in the Laboratory" standard and US EPA regulatory frameworks.

Executive Summary & Compound Profile

Compound Identity: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Chemical Nature: Acyl-Coenzyme A Thioester (Branched-chain fatty acid derivative) Primary Hazard: Bioactive metabolite; Chemical stability (Thioester hydrolysis).[1] Disposal Class: Non-listed Hazardous Chemical Waste (Default to Incineration).[1]

This compound is a stereospecific intermediate in fatty acid metabolism (likely phytanic acid degradation or similar branched-chain pathways).[1] While not explicitly listed on EPA P-lists or U-lists, its status as a bioactive thioester necessitates handling it as Hazardous Chemical Waste to prevent environmental bio-accumulation or accidental biological activation.[1]

Chemical Stability & Reactivity
  • Thioester Bond: The critical structural feature is the high-energy thioester bond connecting the heptanoyl chain to Coenzyme A. This bond is susceptible to hydrolysis in alkaline conditions (pH > 8.0) or enzymatic cleavage.[1]

  • Solubility: Highly soluble in water due to the CoA moiety; soluble in polar organic solvents (methanol, DMSO).

Hazard Identification & Risk Assessment

Note: Specific GHS data for this custom isomer is often unavailable. The following assessment is derived from structure-activity relationships (SAR) of analogous Acyl-CoA compounds.

Hazard CategoryClassificationJustification
Toxicity Unknown / Treat as Toxic As a metabolic intermediate, it may modulate cellular respiration or signaling pathways.[1]
Flammability Low High molecular weight (approx. 923 g/mol ) and phosphate groups reduce volatility.[1]
Reactivity Moderate Thioester bond is labile. Hydrolyzes to release free Coenzyme A and 3-hydroxy-2,6-dimethylheptanoic acid.[1]
Corrosivity Low Neutral pH in solution; however, acidic hydrolysis products may form over time.

Core Directive: Adhere to the Precautionary Principle . Treat the substance as a hazardous bioactive agent until validated otherwise.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Do NOT dispose of down the drain. Even if water-soluble, thioesters can interfere with wastewater microbial systems or hydrolyze into bioactive fatty acids.[1]

  • Solid Waste (Lyophilized Powder): Segregate into a container labeled "Solid Hazardous Waste - Organic."[1]

  • Liquid Waste (Aqueous/Solvent): Segregate into "Aqueous Chemical Waste" or "Solvent Waste" depending on the carrier fluid.

Phase 2: Chemical Deactivation (Optional but Recommended)

For high-concentration stocks (>10 mM), chemical deactivation via hydrolysis breaks the bioactive thioester bond before final disposal.[1]

  • Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles.

  • Alkaline Hydrolysis: Add 1N NaOH to the waste solution to achieve pH > 10.

  • Incubation: Allow to stand for 1 hour at room temperature. This cleaves the thioester, yielding:

    • Free Coenzyme A (thiol form)[1]

    • 3-hydroxy-2,6-dimethylheptanoate (fatty acid salt)[1]

  • Neutralization: Carefully neutralize with 1N HCl to pH 7.0 before adding to the waste container.

Phase 3: Packaging & Labeling

Follow strict labeling hierarchy to ensure downstream safety.

  • Primary Container: High-density polyethylene (HDPE) or amber glass.[1]

  • Labeling Requirements:

    • Chemical Name: 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA (Write out full name; do not use abbreviations like "HD-CoA").

    • Constituents: List solvent (e.g., "Water 98%, Compound <1%").[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 4: Final Disposal (RCRA Compliance)

Select the appropriate waste code. Since this is not a listed waste (F, K, P, U lists), it is classified by characteristic or generator knowledge.

  • Recommended Code: D001 (Ignitable, if in organic solvent) or Non-Regulated Chemical Waste (if aqueous).[1]

  • Ultimate Fate: High-Temperature Incineration .[1] This ensures complete destruction of the nucleotide scaffold and the fatty acid chain.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic flow determines the correct disposal path based on the physical state and origin of the material.

DisposalTree Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Lyophilized Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinSolid Bin: Solid Hazardous Waste Solid->BinSolid OriginCheck Solvent Base? Liquid->OriginCheck Aqueous Aqueous Buffer OriginCheck->Aqueous Water/PBS Organic Organic Solvent (DMSO/MeOH) OriginCheck->Organic >10% Organics Deactivation Optional: Alkaline Hydrolysis (pH > 10, 1 hr) Aqueous->Deactivation High Conc. BinAq Bin: Aqueous Chemical Waste Aqueous->BinAq BinSolv Bin: Organic Solvent Waste Organic->BinSolv Deactivation->BinAq Incineration Final Fate: Incineration BinSolid->Incineration BinAq->Incineration BinSolv->Incineration

Caption: Decision logic for segregating solid vs. liquid Acyl-CoA waste streams to ensure correct incineration protocols.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Absorbent Pads/Vermiculite PPE->Contain Clean Clean Surface: Soap & Water Wash Contain->Clean Bag Bag Waste: Double Bag & Label Clean->Bag Report Report to EHS Bag->Report

Caption: Standard Operating Procedure (SOP) for containing and cleaning minor Acyl-CoA spills.

Regulatory & Compliance Framework

US EPA / RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a listed hazardous waste (P or U list).[1] However, the generator is responsible for determining if it exhibits hazardous characteristics.

  • Characteristic of Ignitability (D001): Applicable if the compound is dissolved in flammable solvents (e.g., Methanol, Ethanol).[1]

  • Characteristic of Reactivity (D003): Generally Not Applicable for stable thioesters under normal conditions.[1]

  • Toxicity Characteristic (D004-D043): Unless mixed with heavy metals or specific pesticides, this code usually does not apply.[1]

Compliance Statement:

"All waste containing 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA must be managed as Non-Regulated Chemical Waste destined for incineration. Do not dispose of via sanitary sewer systems to ensure compliance with local Clean Water Act effluent limitations."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131769853, 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates. Retrieved from [Link]

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